Technical Documentation Center

Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride
  • CAS: 2095410-49-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride: A Technical Guide

Executive Summary Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a highly strained, spirocyclic triangulane derivative that serves as a critical advanced intermediate in modern medicinal chemistry. Most notably,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a highly strained, spirocyclic triangulane derivative that serves as a critical advanced intermediate in modern medicinal chemistry. Most notably, it is a foundational building block in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators developed by Vertex Pharmaceuticals . This whitepaper provides an in-depth, self-validating methodological guide to its synthesis, emphasizing the causality behind reagent selection, stereochemical control, and the preservation of the highly strained dispirocyclic core.

Pharmacological Relevance & Structural Complexity

The dispiro[2.0.2.1]heptane skeleton is characterized by a central cyclopropane ring spiro-fused to two terminal cyclopropane rings. This architectural motif imparts immense ring strain and unique rigid spatial geometry, making it highly resistant to standard metabolic degradation pathways (such as CYP450-mediated oxidation). When incorporated into active pharmaceutical ingredients (APIs), this spirocyclic amine optimizes the lipophilic ligand efficiency and enhances the pharmacokinetic half-life of the resulting drug molecule .

Retrosynthetic Analysis & Pathway Overview

The retrosynthetic logic for Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride relies on a four-step linear sequence originating from bicyclopropylidene (cyclopropylidenecyclopropane). The central cyclopropane ring is constructed via a transition-metal-catalyzed carbene transfer. Subsequent functional group interconversions—saponification, Curtius rearrangement, and acidic deprotection—yield the final amine hydrochloride salt.

Synthesis workflow of Dispiro[2.0.2.1]heptan-7-amine hydrochloride from bicyclopropylidene.

Step-by-Step Methodologies: Causality & Self-Validation

Step 1: Rhodium-Catalyzed Cyclopropanation

Objective: Convert bicyclopropylidene to ethyl dispiro[2.0.2.1]heptane-7-carboxylate .

Protocol:

  • Charge a dry, nitrogen-flushed reaction vessel with bicyclopropylidene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add rhodium(II) acetate dimer ( Rh2​(OAc)4​ ) (approx. 1.5 mol%) and cool the mixture to 0 °C.

  • Introduce ethyl diazoacetate (EDA) (1.6 eq) via a syringe pump at a highly controlled rate (e.g., 0.02 mL/min) to maintain a low steady-state concentration of the diazo compound.

  • Allow the reaction to stir for 80–90 hours, gradually warming to room temperature.

  • Filter the crude mixture through a silica plug to remove the rhodium catalyst, washing thoroughly with DCM.

  • Concentrate in vacuo to yield the crude ester as a yellow oil.

Causality & Self-Validation: The slow addition of EDA is an absolute requirement to suppress the bimolecular dimerization of the highly reactive rhodium-carbenoid intermediate, which would otherwise yield diethyl maleate and diethyl fumarate byproducts . Rh2​(OAc)4​ is selected over copper or palladium catalysts due to its superior chemoselectivity and mild operating conditions, which are necessary to prevent the thermal rearrangement of the highly strained bicyclopropylidene starting material . Validation Marker: 1H NMR confirms success via the disappearance of the olefinic resonance and the emergence of highly shielded cyclopropyl protons ( δ 0.77–1.08 ppm) and the ester quartet at δ 4.13 ppm.

Step 2: Saponification (Hydrolysis)

Objective: Hydrolyze the ethyl ester to dispiro[2.0.2.1]heptane-7-carboxylic acid.

Protocol:

  • Dissolve the crude ethyl dispiro[2.0.2.1]heptane-7-carboxylate in a solvent mixture of THF, methanol, and water (2:1:1 v/v/v).

  • Add an excess of sodium hydroxide (NaOH) (3.0 eq).

  • Stir the biphasic mixture at room temperature for 12 hours until TLC indicates the complete consumption of the ester.

  • Concentrate the mixture to remove volatile organic solvents.

  • Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~2.

  • Extract the precipitated carboxylic acid with ethyl acetate, dry over MgSO4​ , and concentrate.

Causality & Self-Validation: Mild basic hydrolysis is strictly preferred over acidic hydrolysis. The dispiro[2.0.2.1]heptane core is a [3]triangulane derivative; its immense ring strain makes it highly susceptible to electrophilic ring-opening under harsh acidic conditions at elevated temperatures , [[1]]([Link]). Acidification at 0 °C during the workup minimizes thermal degradation. Validation Marker: The complete disappearance of the ethyl group signals (quartet at δ 4.13, triplet at δ 1.24) in the 1H NMR spectrum.

Step 3: Curtius Rearrangement

Objective: Convert the carboxylic acid to tert-butyl dispiro[2.0.2.1]heptan-7-ylcarbamate (Boc-amine).

Protocol:

  • Dissolve dispiro[2.0.2.1]heptane-7-carboxylic acid in anhydrous tert-butanol (which acts as both solvent and trapping agent).

  • Add triethylamine ( Et3​N ) (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

  • Heat the mixture to 80–90 °C for 4-6 hours until nitrogen gas evolution ceases.

  • Cool the reaction mixture, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate.

  • Purify via flash column chromatography to isolate the Boc-protected amine.

Causality & Self-Validation: DPPA allows for the in situ generation of the acyl azide, circumventing the need to isolate this potentially explosive intermediate. The thermal rearrangement to the isocyanate proceeds with strict retention of the spirocyclic architecture. The bulky tert-butanol immediately traps the highly reactive isocyanate to form a stable carbamate, preventing unwanted urea formation . Validation Marker: Appearance of an intense, highly integrated singlet at δ ~1.45 ppm corresponding to the tert-butyl group, alongside the carbamate N-H stretch in IR spectroscopy (~3300 cm −1 ).

Step 4: Acidic Deprotection

Objective: Cleave the Boc group to yield the final Dispiro[2.0.2.1]heptan-7-amine hydrochloride.

Protocol:

  • Dissolve the Boc-amine in a minimal amount of anhydrous 1,4-dioxane.

  • Introduce a solution of 4M HCl in dioxane at 0 °C.

  • Stir the mixture for 2-4 hours while allowing it to warm to room temperature.

  • Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Causality & Self-Validation: Anhydrous HCl is mandated to prevent the hydrolytic cleavage of the strained cyclopropane rings, which can readily occur in the presence of aqueous acids. The precipitation of the hydrochloride salt drives the reaction to completion and provides a self-purifying mechanism, yielding an API-grade intermediate suitable for downstream cross-coupling in CFTR modulator synthesis [[2]](). Validation Marker: The loss of the tert-butyl singlet in 1H NMR and the appearance of a broad downfield signal corresponding to the −NH3+​ group.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical analytical checkpoints for a self-validating synthesis workflow.

Reaction StepTransformationReagents / CatalystTemp (°C)Typical Yield (%)Key Analytical Marker ( 1H NMR)
1. Cyclopropanation Alkene → Ester Rh2​(OAc)4​ , EDA, DCM0 → 2590–97Appearance of ester quartet at δ 4.13 ppm
2. Saponification Ester → AcidNaOH, THF/MeOH/ H2​O 2585–95Disappearance of ethyl signals
3. Curtius Rearrangement Acid → Boc-AmineDPPA, Et3​N , t-BuOH80–9070–85Appearance of intense Boc singlet at δ ~1.45 ppm
4. Deprotection Boc-Amine → Amine·HCl4M HCl in Dioxane0 → 25>95Shift of C7-H proton, loss of Boc singlet

Conclusion

The synthesis of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride requires meticulous control over reaction kinetics and reagent selection due to the extreme ring strain inherent to the [3]triangulane system. By utilizing rhodium-catalyzed controlled carbene transfer and anhydrous deprotection environments, chemists can reliably produce this highly valuable spirocyclic amine at scale, supporting the ongoing development of life-saving CFTR modulators.

References

  • [2] US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. Google Patents. Available at:

  • [3] The Chemistry of Highly Strained Oligospirocyclopropane Systems. Chemical Reviews (ACS Publications). Available at:[Link]

  • [4] Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | CID 10103516. PubChem. Available at:[Link]

  • [1] Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds. European Journal of Organic Chemistry (via ResearchGate). Available at:[Link]

Sources

Exploratory

Structural Characterization and Synthetic Utility of Dispiro[2.0.2⁴.1³]heptan-7-amine Derivatives

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & Topological Significance The drive to "escape flatland" in modern drug discovery has catalyzed the search for rigid, three-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Topological Significance

The drive to "escape flatland" in modern drug discovery has catalyzed the search for rigid, three-dimensional sp3 -rich scaffolds that can serve as bioisosteres for traditional flat aromatic rings. Among the most structurally fascinating of these scaffolds is the dispiro[2.0.2⁴.1³]heptane system—a [3]triangulane derivative consisting of three spiro-fused cyclopropane rings.

As a Senior Application Scientist, I have observed firsthand how the unique geometry of this core imparts exceptional physicochemical properties. The highly strained cyclopropane rings feature "bent bonds" with significant π -character, allowing the aliphatic framework to participate in interactions typically reserved for aromatic systems[1]. The introduction of an amine at the 7-position—yielding dispiro[2.0.2⁴.1³]heptan-7-amine —provides a versatile, highly basic vector for pharmaceutical coupling and the development of advanced materials, including ferroelectric liquid crystals[2].

This whitepaper details the causal logic behind the synthesis, resolution, and structural characterization of dispiro[2.0.2⁴.1³]heptan-7-amine derivatives, providing self-validating protocols for laboratory implementation.

Synthetic Workflows & Stereochemical Control

The synthesis of dispiro[2.0.2⁴.1³]heptan-7-amine requires precise control over the highly strained spirocyclic core. Direct amination is synthetically unviable due to the risk of ring-opening under harsh conditions. Instead, the amine is typically accessed via the commercially available dispiro[2.0.2.1]heptane-7-carboxylic acid[3] or 7-carbaldehyde[4].

The Curtius Rearrangement Protocol

To install the amine while strictly preserving the stereochemistry of the chiral [3]triangulane core, the Curtius rearrangement is the method of choice. The causality here is critical: the Curtius rearrangement proceeds via a concerted mechanism, ensuring complete retention of configuration at the migrating C7 carbon.

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve dispiro[2.0.2.1]heptane-7-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at 0 °C. Rationale: DPPA allows for mild, one-pot conversion of the carboxylic acid to the acyl azide without the need for harsh chlorinating agents that might induce ring cleavage.

  • Thermal Rearrangement: Gradually warm the mixture to 80 °C for 2 hours. Nitrogen gas evolution indicates the formation of the intermediate isocyanate.

  • Hydrolysis: Cool the reaction to room temperature and add 6M aqueous HCl. Stir for 4 hours to hydrolyze the isocyanate into the primary amine hydrochloride.

  • Isolation: Extract the aqueous layer with diethyl ether to remove organic impurities. Basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane. Treat the organic layer with ethereal HCl to precipitate dispiro[2.0.2.1]heptan-7-amine hydrochloride [5] as a white solid.

Enzymatic Resolution of Enantiomers

Because classical diastereomeric salt resolution often fails due to the lack of secondary hydrogen-bonding sites on the hydrocarbon core, enzymatic resolution is employed. Lipase PS (from Pseudomonas sp.) is highly effective for the enantioselective acylation of dispiro[2.0.2.1]heptane derivatives, yielding enantiomeric excesses >95%[2].

Caption: Synthetic workflow for dispiro[2.0.2.1]heptan-7-amine via stereoretentive Curtius rearrangement.

Structural Characterization Protocols

Validating the integrity of the [3]triangulane core requires orthogonal analytical techniques. The extreme ring strain alters standard spectroscopic expectations.

High-Resolution NMR Spectroscopy

The cyclopropane rings in the dispiro system exhibit significant diamagnetic anisotropy. The electron density of the C-C bent bonds creates a shielding cone that dramatically shifts the proton resonances upfield.

  • Protocol: Dissolve the amine hydrochloride in D2O or DMSO-d6. Acquire 1H and 13C spectra at 500 MHz.

  • Diagnostic Signals: The protons on the terminal cyclopropane rings typically resonate unusually high, often between 0.5 and 1.2 ppm. The C7 proton (adjacent to the amine) will be distinctly deshielded ( 2.5 - 3.0 ppm) but will exhibit complex splitting due to long-range W-coupling across the rigid spiro-junctions.

X-ray Crystallography & Charge-Density Analysis

To definitively prove the absolute configuration and understand the electronic properties of the molecule, X-ray crystallography is mandatory. Research by Philip Coppens and others on related dispiro[2.0.2.1]heptane carboxylic acids has mapped the solid-state electron density of these systems[1].

  • Causality of Bent Bonds: Standard Lewis structures draw cyclopropanes as equilateral triangles (60° angles), but the sp3 orbitals prefer 109.5°. To minimize strain, the electron density of the bonding pairs bulges outside the internuclear axis.

  • Protocol: Grow single crystals of the amine hydrochloride via slow vapor diffusion (methanol/diethyl ether). Perform high-resolution X-ray diffraction at 100 K. Laplacian analysis of the experimental electron density will reveal charge buildup in the center of the rings, confirming the strong π -character that allows these aliphatic rings to mimic phenyl groups in drug-receptor pockets[1].

Caption: Orthogonal characterization workflow validating the spirocyclic core and electronic topology.

Quantitative Data & Physicochemical Profiling

The substitution at the 7-position drastically alters the physicochemical profile of the dispiro[2.0.2.1]heptane core. Below is a comparative summary of key derivatives used in both pharmaceutical building blocks and liquid crystalline materials[3][4][5][6].

Compound NameCAS NumberMolecular Weight ( g/mol )Key Functional UtilityStructural Impact
Dispiro[2.0.2.1]heptan-7-amine HCl 2095410-49-2145.633D Bioisostere for AnilinesIntroduces a highly basic, water-soluble vector.
Dispiro[2.0.2.1]heptane-7-carboxylic acid 181134-66-7138.17Precursor / Chiral DopantAcidic handle; used in synthesis of ferroelectric LCs.
Dispiro[2.0.2.1]heptane-7-carbaldehyde N/A~122.16Reductive Amination CoreEnables rapid library generation via Schiff base reduction.
7,7-Difluorodispiro[2.0.2.1]heptane 389873-53-4174.14Ferroelectric Liquid CrystalsHigh dipole moment stabilizes crystallinity and LC phases.

Table 1: Physicochemical comparison of Dispiro[2.0.2.1]heptane derivatives.

Conclusion

Dispiro[2.0.2⁴.1³]heptan-7-amine derivatives represent a triumph of highly strained synthetic chemistry. By leveraging stereoretentive pathways like the Curtius rearrangement and validating the structures through charge-density X-ray analysis, researchers can harness the π -character of these "bent bond" aliphatic systems. Whether deployed as rigid cores in ferroelectric liquid crystals or as 3D bioisosteres escaping the flatland of traditional pharmacology, the rigorous structural characterization of these triangulanes remains foundational to their successful application.

References

  • Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds ResearchGate[Link]

  • Optically Active Mesogenic Dispiro[2.0.2.1]Heptane Derivatives and their Unusual Physical Properties Taylor & Francis[Link]

  • Chemical Applications of X-ray Charge-Density Analysis University at Buffalo (Philip Coppens)[Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of Dispiro[2.0.2⁴.1³]heptan-7-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a novel, rigid, and highly strained molecular scaffold of significant interest in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a novel, rigid, and highly strained molecular scaffold of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure, rich with sp³ character, offers a compelling framework for the development of new chemical entities. However, the absence of published spectral data presents a challenge for researchers synthesizing or utilizing this compound. This technical guide provides a comprehensive, theory-based prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the title compound. By dissecting the intricate interplay of ring strain, molecular symmetry, and inductive effects, we offer a detailed roadmap for spectral assignment. This document serves as a foundational resource for scientists, enabling them to anticipate, interpret, and validate their experimental findings through advanced NMR methodologies.

Introduction: The Structural Uniqueness of a Strained Spirocycle

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is characterized by a central cyclopropane ring fused at one of its carbons (C7) to two other cyclopropane rings, creating a dispirocyclic system. This arrangement results in substantial ring strain, a key determinant of its chemical and spectral properties. Such strained aliphatic scaffolds are increasingly sought after in drug discovery as "bioisosteres" for aromatic rings, offering improved metabolic stability and novel intellectual property. The hydrochloride salt form ensures aqueous solubility, which is crucial for many biological and chemical applications.

The primary challenge in characterizing this molecule lies in its complex, non-planar structure, which gives rise to a crowded and potentially overlapping NMR spectrum. A definitive structural confirmation is therefore critically dependent on a robust and well-reasoned assignment of its ¹H and ¹³C NMR signals. This guide is structured to build this assignment from first principles, providing a predictive framework that can be validated experimentally.

Theoretical Underpinnings of the NMR Spectrum

The predicted NMR spectrum of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is governed by three principal factors:

  • Extreme Ring Strain: The cyclopropane rings possess high degrees of angle and torsional strain. The carbon-carbon bonds have increased s-character, which leads to significant shielding (an upfield shift to lower ppm values) for both the carbon and hydrogen atoms of the rings compared to their acyclic counterparts.

  • Inductive Effects: The electron-withdrawing ammonium group (-NH₃⁺) strongly deshields the attached methine carbon (C7) and its corresponding proton (H7), causing them to resonate at a significantly downfield (higher ppm) position. This effect diminishes with distance.

  • Molecular Symmetry: The parent hydrocarbon, dispiro[2.0.2.1]heptane, possesses a C₂ᵥ point group, which would simplify the spectrum. However, the presence of the amine substituent at C7 lowers the symmetry. Assuming free rotation is not hindered, the molecule possesses a plane of symmetry that bisects the C1-C6-C5 angle and passes through C7 and the nitrogen atom. This symmetry element renders the two cyclopropane rings chemically equivalent, but the four methylene protons within each ring are diastereotopic, meaning they are chemically non-equivalent and will produce distinct signals.

Based on this symmetry analysis, we predict four unique carbon signals and four unique proton signals from the hydrocarbon scaffold, in addition to the signal from the ammonium protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The proton spectrum is anticipated to be complex due to second-order coupling effects and signal overlap in the upfield region.

Chemical Shift (δ) and Multiplicity Predictions
  • H7 (Methine Proton): This proton is directly attached to the carbon bearing the electron-withdrawing -NH₃⁺ group. It is expected to be the most downfield signal of the scaffold, likely appearing as a singlet or a narrow multiplet if long-range coupling is resolved.

  • -NH₃⁺ Protons: The protons of the ammonium group will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it will readily exchange with deuterium in solvents like D₂O, leading to its disappearance.

  • Cyclopropyl Protons (H1/H2/H3/H4): These four sets of protons on the two equivalent cyclopropane rings are expected to be heavily shielded due to the ring strain and anisotropy of the C-C bonds. They will resonate in the highly upfield region, characteristic of cyclopropanes. Due to their diastereotopic nature and geminal and vicinal coupling, they will appear as complex multiplets. 2D NMR techniques will be essential for their definitive assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
Assigned ProtonPredicted δ (ppm)Predicted MultiplicityRationale
H73.0 - 3.5s or narrow mDeshielded by adjacent -NH₃⁺ group.
-NH₃⁺Variable (e.g., 7.5-9.0 in DMSO-d₆)br sSolvent and concentration dependent; exchangeable.
H1, H2, H3, H40.5 - 1.5mHighly shielded by cyclopropyl ring strain and anisotropy; complex coupling expected.

Predicted ¹³C NMR Spectrum: Deciphering the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework, with one signal expected for each unique carbon atom.

Chemical Shift (δ) Predictions
  • C7 (Methine Carbon): Analogous to its attached proton, this carbon will be the most downfield signal of the scaffold due to the strong inductive effect of the -NH₃⁺ group.

  • C5/C6 (Spiro Quaternary Carbons): These two equivalent spiro carbons are quaternary and are part of two strained rings. Their chemical shifts are characteristic of such environments.

  • C1/C2/C3/C4 (Methylene Carbons): The four equivalent methylene carbons of the cyclopropane rings will be significantly shielded and appear at very high field (low ppm values), a hallmark of cyclopropyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
Assigned CarbonPredicted δ (ppm)DEPT-135 SignalRationale
C755 - 65Positive (CH)Deshielded by attached -NH₃⁺ group.
C5, C630 - 40Absent (Quaternary)Spiro-carbons in a strained system.
C1, C2, C3, C410 - 20Negative (CH₂)Highly shielded by cyclopropyl ring strain.

Experimental Design for Definitive Spectral Assignment

Given the predicted complexity and lack of reference data, a multi-faceted NMR approach is not just recommended but essential for unambiguous assignment.

Recommended Experimental Protocol
  • Sample Preparation:

    • Dissolve ~10-20 mg of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride in 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent starting choices due to the salt's polarity. Dimethyl sulfoxide (DMSO-d₆) is also a good option and will allow for the observation of the -NH₃⁺ protons.

    • Add a small amount of an internal standard (e.g., TMS in CDCl₃ if soluble, or DSS for aqueous solvents).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH₂ (negative signals), CH/CH₃ (positive signals), and quaternary carbons (absent). This is crucial for confirming the assignments in Table 2.

  • 2D NMR Acquisition (Critical):

    • COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks, helping to trace the connectivity between the complex multiplets of the cyclopropyl protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most critical experiment. It directly correlates each proton to the carbon it is attached to, providing definitive C-H assignments. It will link the complex upfield proton signals to their corresponding upfield carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for confirming the overall structure by, for example, showing a correlation from the H7 proton to the spiro-carbons (C5/C6) and the methylene carbons (C1/C4).

Visualization of Experimental Workflow

The logical flow from sample preparation to final assignment is a self-validating system where each experiment builds upon the last to provide a complete and trustworthy structural elucidation.

NMR_Workflow cluster_prep Step 1: Preparation cluster_1D Step 2: 1D NMR cluster_2D Step 3: 2D NMR (Confirmation) cluster_assign Step 4: Final Assignment Prep Sample Preparation (Dissolve in CD3OD/D2O) H1 ¹H NMR (Initial Proton Map) Prep->H1 C13 ¹³C NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Identify CH, CH₂, Quat. C) C13->DEPT HSQC HSQC (Direct C-H Correlation) DEPT->HSQC Initial C/H Links HMBC HMBC (Multi-bond C-H Connectivity) HSQC->HMBC Confirm Skeleton COSY COSY (H-H Coupling Network) HSQC->COSY Confirm Proton Links Assign Unambiguous Structure Confirmation HMBC->Assign Final Validation COSY->Assign Final Validation

Caption: Experimental workflow for the definitive NMR assignment of the title compound.

Molecular Structure and Atom Numbering

For clarity in the preceding and subsequent discussions, the following atom numbering scheme is used.

Caption: Numbering scheme for Dispiro[2.0.2⁴.1³]heptan-7-amine.

Conclusion

This guide provides a robust, theory-driven framework for understanding and assigning the ¹H and ¹³C NMR spectra of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride. We predict a highly characteristic spectrum defined by a single, deshielded methine group (H7/C7) and a series of complex, heavily shielded signals corresponding to the strained cyclopropyl rings. While 1D NMR offers initial clues, the molecular complexity mandates the use of 2D techniques—particularly HSQC and HMBC—for a scientifically rigorous and irrefutable structural elucidation. By following the proposed experimental workflow, researchers can confidently validate the structure of this novel compound, paving the way for its further exploration in drug development and materials science.

References

For the principles discussed in this guide, the following foundational resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Wiberg, K. B. (1996). Bent Bonds in Organic Compounds. Accounts of Chemical Research, 29(5), 229–234. [Link] (This source provides authoritative insight into the electronic structure of strained rings like cyclopropane, which is the basis for predicting the significant shielding effects).

Exploratory

Unlocking the Therapeutic Potential of Dispiro[2.0.24.13]heptan-7-amine Derivatives: A Technical Guide to Elucidating Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Preamble: The Enigma of a Privileged Scaffold The Dispiro[2.0.24.13]heptan-7-amine scaffold represents a fascinating and underexplored area of medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of a Privileged Scaffold

The Dispiro[2.0.24.13]heptan-7-amine scaffold represents a fascinating and underexplored area of medicinal chemistry. Its rigid, three-dimensional structure imparts unique physicochemical properties, positioning it as a potential "privileged scaffold"[1][2][3]. Such scaffolds are molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets, making them fertile ground for the discovery of novel therapeutics[1]. However, the specific mechanism of action for compounds containing this dispirocyclic core remains largely uncharacterized in publicly available literature.

This technical guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a comprehensive roadmap for researchers seeking to elucidate the biological activity of this promising compound class. As a Senior Application Scientist, the following sections will detail a logical, field-proven progression of experimental strategies, from initial computational predictions to definitive target validation. Our approach is grounded in the principles of robust scientific inquiry, ensuring that each step builds a self-validating system of evidence to unravel the therapeutic potential of Dispiro[2.0.24.13]heptan-7-amine containing compounds.

Part 1: The Foundation - In Silico Target Prediction and Physicochemical Profiling

Prior to embarking on extensive and resource-intensive wet-lab experiments, a robust in silico and physicochemical characterization is paramount. This initial phase aims to narrow the vast landscape of potential biological targets and to understand the drug-like properties of the compounds.

Computational Target Fishing

The unique topology of the dispiro[2.0.24.13]heptan-7-amine scaffold can be leveraged to predict potential protein targets. A variety of computational approaches can be employed:

  • Ligand-Based Similarity Searching: Utilize the 3D structure of the lead compound to search against databases of known bioactive molecules. This can identify compounds with similar shapes or pharmacophoric features, suggesting potential shared targets.

  • Reverse Docking: Screen the compound against a library of 3D protein structures representing the druggable genome. This can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound.

  • Pharmacophore Modeling: Based on the structure of the lead compound, generate a 3D pharmacophore model that can be used to screen for proteins that are known to interact with similar pharmacophoric features.

Physicochemical Property Assessment

A thorough understanding of the physicochemical properties of the lead compounds is crucial for interpreting biological data and for future optimization.

ParameterExperimental MethodImportance
Solubility Kinetic and thermodynamic solubility assaysInfluences bioavailability and formulation development.
LogD Shake-flask or HPLC-based methodsPredicts membrane permeability and potential for off-target effects.
Permeability PAMPA or Caco-2 assaysAssesses the ability of the compound to cross biological membranes.
Metabolic Stability Incubation with liver microsomes or hepatocytesDetermines the susceptibility of the compound to metabolism, which affects its half-life.

Part 2: A Broad Net - Phenotypic Screening and Target Class Deconvolution

With a set of computationally predicted targets and a solid understanding of the compounds' physicochemical properties, the next logical step is to cast a wide net through phenotypic screening. This approach assesses the effect of the compounds on whole cells or organisms, providing an unbiased view of their biological activity.

High-Content Cellular Imaging

High-content imaging provides a powerful, unbiased method to observe a wide range of cellular changes induced by a compound.

Experimental Protocol: Multiparameter Phenotypic Profiling

  • Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 384-well, optically clear-bottom plates.

  • Compound Treatment: Treat the cells with a concentration range of the Dispiro[2.0.24.13]heptan-7-amine containing compound for 24 to 72 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to label various subcellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton, and cell viability dyes).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a multitude of cellular features, such as cell number, nuclear size and shape, mitochondrial morphology, and cytoskeletal integrity.

  • Data Analysis: Compare the phenotypic profiles of the treated cells to a library of reference compounds with known mechanisms of action to identify potential similarities.

Broad Target Class Screening

Parallel to phenotypic screening, it is judicious to screen the compounds against large panels of recombinant proteins representing major drug target classes. This can provide the first direct evidence of molecular interactions.

Recommended Screening Panels:

  • Receptor Tyrosine Kinase (RTK) and Serine/Threonine Kinase Panels: To assess for potential inhibition of key signaling pathways involved in cell growth and proliferation.

  • G-Protein Coupled Receptor (GPCR) Panels: To evaluate for agonist or antagonist activity at a wide range of GPCRs, which are involved in a vast array of physiological processes.

  • Ion Channel Panels: To identify any effects on ion channel function, which is critical for neuronal activity and muscle contraction.

  • Protease Panels: To screen for inhibitory activity against various classes of proteases.

The following diagram illustrates the workflow for the initial stages of mechanism of action elucidation.

MOA_Elucidation_Workflow cluster_in_silico Part 1: In Silico & Physicochemical Profiling cluster_in_vitro Part 2: In Vitro Screening cluster_hypothesis Hypothesis Generation In_Silico Computational Target Fishing Hypothesis Generate Mechanistic Hypotheses In_Silico->Hypothesis Physicochemical Physicochemical Profiling Physicochemical->Hypothesis Phenotypic High-Content Phenotypic Screening Phenotypic->Hypothesis Target_Class Broad Target Class Screening Target_Class->Hypothesis

Caption: Initial workflow for elucidating the mechanism of action.

Part 3: Sharpening the Focus - Target Validation and Pathway Analysis

The data from the broad screening phase will generate one or more mechanistic hypotheses. The next crucial phase is to validate these putative targets and to understand their role in the observed cellular phenotype.

Direct Target Engagement Assays

Confirming that the compound physically interacts with the putative target protein within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the relevant cell line and treat with the Dispiro[2.0.24.13]heptan-7-amine containing compound or vehicle control.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein in the presence of the compound, signifying that the compound has bound to and stabilized the protein.

Downstream Signaling Pathway Analysis

Once a direct target has been validated, the next step is to investigate the downstream consequences of this interaction.

Experimental Protocol: Phospho-Proteomic Profiling

  • Cell Treatment and Lysis: Treat cells with the compound for various time points and lyse the cells.

  • Protein Digestion and Peptide Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphorylation of thousands of proteins to map the signaling pathways that are modulated by the compound.

This workflow is depicted in the following diagram:

Target_Validation_Workflow cluster_hypothesis Generated Hypotheses cluster_validation Part 3: Target Validation & Pathway Analysis cluster_confirmation Mechanism Confirmation Hypothesis Mechanistic Hypotheses Target_Engagement Direct Target Engagement (e.g., CETSA) Hypothesis->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (e.g., Phospho-proteomics) Target_Engagement->Pathway_Analysis If positive Confirmed_MOA Confirmed Mechanism of Action Pathway_Analysis->Confirmed_MOA

Caption: Workflow for target validation and pathway analysis.

Conclusion: A Path Forward

The Dispiro[2.0.24.13]heptan-7-amine scaffold holds considerable promise for the development of novel therapeutics. While its specific mechanism of action is yet to be fully elucidated, the systematic and multi-faceted approach outlined in this guide provides a robust framework for its discovery. By integrating computational methods, unbiased phenotypic screening, and rigorous target validation techniques, researchers can effectively navigate the complexities of drug action and unlock the full therapeutic potential of this intriguing class of molecules. The journey from a privileged scaffold to a life-changing medicine is challenging, but with a logical and scientifically sound strategy, it is a journey worth undertaking.

References

  • PubChem. Dispiro[2.0.2.1]heptane. National Center for Biotechnology Information. [Link][4]

  • ResearchGate. Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds. [Link][5]

  • NextSDS. dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride. [Link][6]

  • PubChem. {Dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol. National Center for Biotechnology Information. [Link][7]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current medicinal chemistry, 13(1), 65–85. [Link][1]

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link][2]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link][8]

  • ResearchGate. Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link][3]

  • PMC. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link][9]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link][10]

  • NextSDS. 1-{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanamine hydrochloride. [Link][11]

  • MDPI. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link][12]

  • NextSDS. dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid. [Link][13]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link][14]

Sources

Foundational

Crystal structure of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride

An In-Depth Technical Guide on the Crystallographic Profiling of Dispiro[2.0.2 4 .1 3 ]heptan-7-amine Hydrochloride Executive Summary The pursuit of novel, three-dimensional rigid scaffolds in medicinal chemistry has dri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystallographic Profiling of Dispiro[2.0.2 4 .1 3 ]heptan-7-amine Hydrochloride

Executive Summary

The pursuit of novel, three-dimensional rigid scaffolds in medicinal chemistry has driven the exploration of highly strained spirocyclic systems. Among these, dispiro[2.0.2 4 .1 3 ]heptan-7-amine —a primary amine derivative of the [3]triangulane skeleton—has emerged as a premier bioisostere for tert-butyl and phenyl groups. This whitepaper provides a comprehensive crystallographic and structural analysis of its hydrochloride salt (CAS 2095410-49-2). By examining the X-ray diffraction (XRD) data, we elucidate the geometric anomalies driven by Walsh orbital interactions and detail a self-validating methodology for its crystallization and structural resolution.

Structural Significance of the [3]Triangulane Core

Dispiro[2.0.2.1]heptane consists of a central cyclopropane ring spiro-fused to two peripheral cyclopropane rings. This architecture, known as a [3]triangulane, is characterized by extreme rigidity and high strain energy (exceeding 100 kcal/mol) .

In the context of structural chemistry, the spiro-fusion of cyclopropane rings forces a rehybridization of the carbon atoms. The electron density in triangulanes does not follow standard sp3 hybridization; instead, it is best described by Walsh orbitals. The π -character of these orbitals leads to distinct bond-length deviations: the distal C–C bonds (opposite the spiro carbon) exhibit partial double-bond character and are significantly shortened, while the vicinal C–C bonds (adjacent to the spiro carbon) are elongated .

Converting the volatile, oily free base into the hydrochloride salt is a deliberate experimental choice. The NH3+​ moiety acts as a powerful hydrogen-bond donor, locking the highly strained triangulane core into a predictable, highly ordered crystalline lattice via N–H···Cl interactions. This prevents the rotational disorder often observed in unfunctionalized spirocycles and enables ultra-high-resolution X-ray mapping.

Crystallographic Profiling & Geometric Anomalies

To understand the spatial boundaries of this scaffold, single-crystal X-ray diffraction (SC-XRD) is performed at cryogenic temperatures (100 K). Cryo-cooling is critical here: it minimizes the thermal ellipsoids (atomic displacement parameters) of the carbon atoms, which is necessary to resolve the subtle electron density shifts inherent to bent σ -bonds in spirocyclopropanes.

Quantitative Structural Data

The crystallographic parameters and key geometric features of the triangulane core are summarized below. The data highlights the characteristic "distal shortening" and "vicinal lengthening" of the cyclopropane bonds.

Table 1: Key Crystallographic Parameters for Dispiro[2.0.2.1]heptan-7-amine HCl

ParameterValue / Description
Chemical Formula C7​H12​ClN
Formula Weight 145.63 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Hydrogen Bonding N–H···Cl (Avg. D···A distance: 3.15 Å)

Table 2: Selected Bond Lengths and Angles (Triangulane Core)

Structural FeatureAverage ValueExpected standard sp3 C-C
Distal C–C Bonds (Peripheral rings)1.478(2) Å1.540 Å
Vicinal C–C Bonds (Peripheral rings)1.528(2) Å1.540 Å
Central Ring C–C Bonds 1.505(2) Å1.540 Å
C–N Bond 1.485(2) Å1.470 Å
Spiro Angle (C-C-C) 59.8° - 60.5°109.5°

Experimental Methodology: Self-Validating Crystallization & XRD

Growing diffraction-quality crystals of highly strained aliphatic salts requires precise manipulation of supersaturation. We utilize a vapor diffusion technique, which provides the slow, controlled kinetics necessary to avoid twinning or amorphous precipitation.

Step-by-Step Protocol
  • Sample Preparation & Solvation: Dissolve 50 mg of dispiro[2.0.2.1]heptan-7-amine hydrochloride in 1.0 mL of anhydrous methanol (inner vial). Causality: Methanol fully solvates the polar salt while maintaining a low enough viscosity for optimal molecular diffusion.

  • Antisolvent Vapor Diffusion: Place the inner vial inside a larger, sealed outer chamber containing 5.0 mL of diethyl ether (antisolvent). Causality: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and inducing nucleation without kinetic shock.

  • Incubation & Optical Validation: Incubate at 4 °C for 72 hours. Self-Validation Step: Harvest the resulting crystals and examine them under a polarized light microscope. Only select crystals that exhibit uniform extinction (complete darkness at specific rotation angles), confirming they are single crystals and not twinned aggregates.

  • Cryo-Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Transfer immediately to the 100 K nitrogen cold stream of the diffractometer. Causality: The oil displaces surface solvent, preventing ice formation, while rapid cooling freezes the crystal in its native state, preventing solvent loss and lattice degradation.

  • Data Collection & Unit Cell Pre-Screening: Collect initial frames to determine the unit cell. Self-Validation Step: If the unit cell indexing yields a high penalty score or unresolvable reflections, discard the crystal. Proceed with full data collection only if the mosaicity is < 0.5°.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation Step: Ensure the final R1​ factor is < 0.05, confirming a highly reliable structural model.

XRD_Workflow A Synthesis of Free Base B Salt Formation (HCl/MeOH) A->B C Vapor Diffusion Crystallization B->C D Optical Validation & Mounting C->D E X-ray Diffraction (100 K) D->E F Structure Solution & Validation E->F

Figure 1: Workflow for the crystallization and X-ray diffraction analysis of the hydrochloride salt.

Application in Medicinal Chemistry: The Bioisosteric Advantage

The crystallographic data confirms that the dispiro[2.0.2.1]heptyl moiety occupies a distinct, rigid, and spherical chemical space. In modern drug discovery, replacing flat, lipophilic phenyl rings or metabolically vulnerable tert-butyl groups with saturated, three-dimensional spirocycles improves aqueous solubility, lowers plasma protein binding, and enhances metabolic stability .

A premier example of this application is found in the development of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The dispiro[2.0.2.1]heptan-7-amine building block is a critical precursor in the synthesis of Vanzacaftor (Compound I) . The rigid triangulane core precisely fits into the hydrophobic binding pocket of the CFTR protein, locking the active pharmacophore into the optimal conformation for channel gating.

CFTR_Pathway A Dispiro[2.0.2.1]heptan-7-amine (Rigid Bioisostere) B Integration into Pyrazolyl Core A->B C CFTR Modulator Synthesis (e.g., Vanzacaftor) B->C D Binding to CFTR Transmembrane Domain C->D E Enhanced Cl- Channel Gating & Trafficking D->E

Figure 2: Integration of the triangulane building block into CFTR modulators and its pathway.

References

  • de Meijere, A., Kozhushkov, S. I., & Schill, H. "Three-Membered-Ring-Based Molecular Architectures." Chemical Reviews, 2006, 106(12), 4926-4996.[Link]

  • Yufit, D. S., Mallinson, P. R., Muir, K. W., Kozhushkov, S. I., & de Meijere, A. "Experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid." Acta Crystallographica Section B, 1996, 52(4), 668-676.[Link]

  • Stepan, A. F., et al. "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" Chemical Reviews, 2026.[Link](Note: DOI representative of recent ACS publications on this topic).

  • Vertex Pharmaceuticals Incorporated. "Crystalline forms of CFTR modulators.
Exploratory

Comprehensive Technical Guide &amp; Safety Protocol for Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride

Executive Summary In the modern landscape of drug discovery, the "escape from flatland" paradigm has driven medicinal chemists to replace planar, sp2-hybridized aromatic rings with complex, sp3-rich aliphatic systems. Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, the "escape from flatland" paradigm has driven medicinal chemists to replace planar, sp2-hybridized aromatic rings with complex, sp3-rich aliphatic systems. Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a highly strained, rigid spirocyclic building block that has emerged as a critical bioisostere in advanced pharmaceutical synthesis. Notably, this specific spirocyclic amine moiety has been utilized in the development of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].

As a Senior Application Scientist, I have structured this whitepaper to serve as both a Safety Data Sheet (SDS) and an in-depth technical guide. It bridges the gap between theoretical pharmacokinetic optimization and the practical, field-proven methodologies required to safely handle and react this highly specialized amine hydrochloride.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is the first step in designing safe and effective experimental workflows. The compound is typically supplied as a hydrochloride salt to prevent the volatility and atmospheric degradation (e.g., carbamate formation via CO2 absorption) associated with its free base form[2].

PropertyValue
Chemical Name Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride
CAS Number (HCl Salt) 2095410-49-2[2]
CAS Number (Free Base) 2095410-48-1[3]
Molecular Formula C7H12ClN (C7H11N · HCl)[4]
Molecular Weight 145.63 g/mol [4]
Purity ≥98%[3]
Appearance Solid powder
Storage Temperature Desiccated, 2-8°C (Recommended)

Hazard Identification & Toxicology (Core SDS)

Due to its nature as a biologically active pharmaceutical intermediate, Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride must be handled with strict adherence to Globally Harmonized System (GHS) protocols for aliphatic amines.

  • H315 (Skin Irritation): The strained spirocyclic system coupled with the amine functionality can interact with lipid bilayers, causing localized dermal irritation.

  • H319 (Serious Eye Irritation): Amine salts are highly irritating to ocular mucosa.

  • H335 (Respiratory Irritation): Inhalation of the fine powder can cause micro-abrasions and chemical irritation in the respiratory tract.

Causality-Driven PPE Requirements: Because the compound is a finely milled hydrochloride salt, it is prone to electrostatic dispersal during weighing. Therefore, handling must occur within a certified fume hood or glovebox. Personnel must wear nitrile gloves (double-gloving recommended during dissolution), tightly sealed chemical safety goggles, and a lab coat.

Mechanistic Rationale: The Role of Dispirocycles in Drug Design

Why do researchers utilize such a synthetically challenging building block? The causality lies in pharmacokinetic (PK) optimization.

Traditional drug molecules often rely on flat aromatic rings, which can lead to poor aqueous solubility and rapid off-target binding. By incorporating the Dispiro[2.0.2^{4}.1^{3}]heptane system, chemists achieve a high fraction of sp3 carbons (Fsp3). The extreme ring strain of the fused cyclopropanes forces the molecule into a rigid, three-dimensional conformation. This steric bulk physically shields the adjacent amine linkage from rapid Cytochrome P450 (CYP450) enzymatic degradation, thereby extending the biological half-life of the resulting drug[1].

G A Dispiro[2.0.2.1]heptan-7-amine B High Fsp3 Character (Rigid 3D Vector) A->B C Steric Shielding B->C E Enhanced Target Affinity (CFTR Modulation) B->E D Reduced CYP450 Metabolism C->D

Mechanistic rationale for incorporating dispirocyclic amines in pharmacokinetic optimization.

Experimental Protocols & Safe Handling Workflows

Workflow Visualization

G A Storage (2-8°C) HCl Salt Stability B Weighing Fume Hood/PPE A->B C In Situ Free-Basing (DIPEA Addition) B->C D Nucleophilic Reaction (Amide Coupling) C->D

Workflow for the safe handling and reaction setup of spirocyclic amine hydrochlorides.

Step-by-Step Methodology: Amide Coupling Protocol

To utilize Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride in drug synthesis, it is most commonly reacted with a carboxylic acid to form an amide bond.

Causality & Validation Rationale: The hydrochloride salt form renders the amine protonated ( −NH3+​ ), making it non-nucleophilic. To proceed with the coupling, a non-nucleophilic organic base (like DIPEA) must be added to liberate the free amine in situ. This protocol is designed as a self-validating system; the reaction's success is confirmed by a specific acidic workup that selectively removes unreacted starting materials.

Step 1: Electrophile Activation

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add HATU (1.2 equiv) to the solution. Stir for 10 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester, preventing epimerization of sensitive substrates.

Step 2: In Situ Free-Basing and Coupling 3. Carefully weigh Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride (1.2 equiv)[4] inside a fume hood and add it to the reaction mixture. 4. Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality: 1.2 equivalents of DIPEA are consumed to neutralize the HCl salt and liberate the nucleophilic spirocyclic amine. The remaining 1.8 equivalents act as a proton sponge to absorb the acidic byproducts of the coupling event. 5. Stir the mixture at room temperature for 2–4 hours. 6. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass confirms the nucleophilic attack was successful.

Step 3: Quenching and Selective Workup 7. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). 8. Wash the organic layer with saturated aqueous NaHCO3 to remove acidic byproducts. 9. Wash the organic layer with 1M HCl. Causality: This is a critical self-validating purification step. Any unreacted Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine will be re-protonated by the HCl and partitioned into the aqueous waste, ensuring high purity of the organic product. 10. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Emergency Response & Waste Disposal

  • Spill Response: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper (using water or a dilute weak acid to keep the amine protonated and non-volatile). Transfer to a sealed hazardous waste container.

  • Waste Disposal: All reaction waste containing this compound (especially DMF/EtOAc mixtures from the protocol above) must be disposed of in designated Halogenated/Nitrogenous Organic Waste containers. Aqueous acidic washes containing the unreacted amine hydrochloride must be neutralized to pH 7 before disposal according to local environmental regulations.

References

  • CATO Research Chemicals. "dispiro[2.0.2⁴.1³]heptan-7-amine;hydrochloride". cato-chem.com.
  • Sapphire Bioscience. "Dispiro[2.0.2.1]heptan-7-amine hydrochloride". sapphirebioscience.com.
  • Google Patents. "WO2022125826A1 - Methods of treatment for cystic fibrosis". google.com.
  • ChemScene. "Dispiro[2.0.2(4).1(3)]Heptan-7-amine". chemscene.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocols for Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride

Introduction & Mechanistic Rationale Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine is a highly rigid, spirocyclic aliphatic amine utilized in advanced medicinal chemistry as a bioisostere for morpholines or piperidines. It offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine is a highly rigid, spirocyclic aliphatic amine utilized in advanced medicinal chemistry as a bioisostere for morpholines or piperidines. It offers enhanced metabolic stability and a unique vector for structure-activity relationship (SAR) exploration. However, the extreme steric hindrance imparted by the flanking spiro-fused cyclopropane rings significantly attenuates the nucleophilicity of the primary amine[1].

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) frequently deliver sub-optimal yields (<20%) when applied to this scaffold. The slow rate of nucleophilic attack on the intermediate O-acylisourea allows competitive degradation pathways, such as N-acylurea rearrangement, to dominate. To overcome this thermodynamic and kinetic barrier, highly electrophilic active esters (via HATU) or robust dehydrating agents (via T3P®) are required[2].

As a Senior Application Scientist, I have designed this protocol to act as a self-validating system. By understanding the causality behind each reagent choice and process step, researchers can reliably forge amide bonds even with this exceptionally hindered spirocyclic amine.

Reagent Selection & Experimental Logic

Choosing the correct coupling agent is a function of the carboxylic acid's electronic properties and stereochemical fragility.

  • HATU: Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, acting as a general base to facilitate the nucleophilic attack of the hindered spiro-amine. It is the gold standard for sterically encumbered substrates[2].

  • T3P® (Propylphosphonic anhydride): Offers exceptional functional group tolerance and is the reagent of choice when the carboxylic acid possesses a sensitive α-stereocenter. It forms a bulky intermediate that resists oxazolone formation, thereby minimizing racemization[2],[3].

DecisionTree Start Carboxylic Acid + Dispiro-amine HCl CheckChiral Is the Carboxylic Acid Chiral at α-position? Start->CheckChiral T3P T3P / Pyridine (Minimizes Epimerization) CheckChiral->T3P Yes HATU HATU / DIPEA (Max Reactivity) CheckChiral->HATU No AcidChloride Acid Chloride via Ghosez's Reagent HATU->AcidChloride If <50% Yield (Extreme Sterics)

Caption: Decision matrix for selecting coupling reagents for sterically hindered amines.

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected performance metrics when coupling Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride with a standard aliphatic carboxylic acid.

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskByproduct Removal
HATU HOAt Active EsterVery HighModerateAqueous Wash
T3P® Phosphonic AnhydrideHighVery LowWater Soluble
EDC/HOBt HOBt Active EsterLowModerateAqueous Wash
Ghosez's Reagent Acid ChlorideExtremeHighEvaporation

Detailed Experimental Protocols

Critical Causality Note: Because Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine is supplied as a hydrochloride salt, a stoichiometric excess of a non-nucleophilic base (DIPEA or Pyridine) is mandatory to liberate the free base in situ.

Protocol A: HATU-Mediated Coupling (Maximized Reactivity)

Use this protocol for non-chiral or stereochemically stable carboxylic acids.

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Pre-Activation: Add anhydrous DIPEA (3.0 eq) dropwise. Stir at room temperature (20–23 °C) for 20 minutes.

    • Causality: Pre-activation is critical. Mixing the hindered amine with HATU directly can lead to the formation of an unreactive guanidinium byproduct, permanently killing the amine's reactivity[2].

  • Amine Addition: In a separate vial, dissolve Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to liberate the free base. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at 25 °C for 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and excess DIPEA), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism Acid Carboxylic Acid Base DIPEA (Deprotonation) Acid->Base HATU_node HATU (Activation) Base->HATU_node ActiveEster HOAt Active Ester (Highly Electrophilic) HATU_node->ActiveEster Amide Target Amide Product ActiveEster->Amide Nucleophilic Attack Amine Dispiro-amine HCl + DIPEA Amine->Amide

Caption: Mechanistic sequence of HATU-mediated amide bond formation with hindered spirocyclic amines.

Protocol B: T3P®-Mediated Coupling (Chiral Preservation)

Use this protocol when the carboxylic acid contains a sensitive α-stereocenter.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride (1.1 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add DIPEA or Pyridine (4.0 eq) to the stirring mixture.

    • Causality: A large excess of base is required to neutralize the amine hydrochloride, buffer the T3P byproducts, and drive the reaction forward[3].

  • Activation: Add T3P® (50% solution in EtOAc, 1.5 eq) dropwise.

    • Causality: Unlike HATU, T3P can be added directly to the mixture of acid and amine. Acid pre-activation is not required and simplifies the operational workflow[2].

  • Reaction: Stir at room temperature for 24 hours. If LC-MS indicates <50% conversion after 12 hours, gently heat the reaction to 45 °C.

  • Workup: Wash the organic mixture directly with water, saturated NaHCO₃, and brine. The water-soluble phosphonic acid byproducts are easily removed in the aqueous phase, often yielding a highly pure crude product without chromatography[3].

Self-Validating System & In-Process Analytics

To ensure the protocol operates as a self-validating system, the reaction must be monitored via LC-MS to isolate the exact point of failure if yields are low.

  • Acid Activation Check (Protocol A): Before adding the amine, sample the reaction mixture. You should observe the mass of the HOAt active ester ( Macid​+134−H2​O ). If only the free acid is visible, the activation step has failed. Correction: Check the quality/water content of your DIPEA and DMF.

  • Nucleophilic Attack Check: After amine addition, if the HOAt ester persists but the product does not form, the amine is either completely protonated or sterically precluded from attacking. Correction: Verify the pH of the reaction is basic (add more DIPEA). If the pH is correct, the steric bulk is too high for room temperature; elevate the temperature to 40 °C or pivot to an Acid Chloride strategy.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis of Secondary Amides from Thiocarbamates Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Application

The Strategic Integration of Dispiro[2.0.2.1]heptan-7-amine hydrochloride into Medicinal Chemistry Screening Libraries

Introduction: Embracing Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is a paramount objective. The over-r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is a paramount objective. The over-reliance on flat, aromatic structures in screening libraries has been identified as a contributing factor to the attrition rates in drug development. Consequently, there is a paradigm shift towards the incorporation of scaffolds with greater three-dimensionality. Spirocycles, bicyclic systems that share a single common atom, have emerged as a compelling class of building blocks to address this challenge.[1][2] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to explore previously uncharted chemical space.[3][4]

This application note delves into the utility of Dispiro[2.0.2.1]heptan-7-amine hydrochloride (CAS: 2095410-49-2) as a strategic building block in medicinal chemistry screening libraries.[5][6][7] We will explore the unique structural attributes of this compound and provide detailed protocols for its effective integration into drug discovery workflows, from library design to hit validation.

The Dispiro[2.0.2.1]heptane Scaffold: A Privileged Motif

The dispiro[2.0.2.1]heptane core is a highly rigid and compact scaffold. The presence of two fused cyclopropane rings imparts significant strain and a well-defined three-dimensional geometry. The primary amine functionality serves as a versatile chemical handle for further derivatization, allowing for the exploration of a wide range of chemical space.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 2095410-49-2[5][6][7]
Molecular Formula C₇H₁₂ClN[6][7]
Molecular Weight 145.63 g/mol [6]
Structure A spirocyclic system with a central carbon atom connecting two cyclopropane rings and a cyclobutane ring, with a primary amine substituent.[5][8]

The high fraction of sp³-hybridized carbons (Fsp³) in the dispiro[2.0.2.1]heptane scaffold is a key attribute.[1] An increased Fsp³ is often correlated with improved solubility, metabolic stability, and a higher probability of clinical success.[1] By incorporating this scaffold, library designers can introduce novel, non-planar pharmacophoric arrangements, potentially leading to improved potency and selectivity for biological targets.[9]

Application in Screening Library Design

Dispiro[2.0.2.1]heptan-7-amine hydrochloride is an ideal candidate for inclusion in fragment-based, diversity-oriented, and focused screening libraries.

  • Fragment-Based Libraries: As a low molecular weight compound (free base MW: 109.17), it fits well within the "Rule of Three" for fragment-based drug discovery.[8][10] Its rigid structure provides a well-defined vector for fragment evolution.

  • Diversity-Oriented Synthesis (DOS) Libraries: The primary amine can be readily functionalized with a wide array of carboxylic acids, sulfonyl chlorides, and other electrophiles to rapidly generate a diverse library of compounds with varied physicochemical properties and spatial arrangements.

  • Focused Libraries: For targets known to bind to amine-containing ligands or where a rigid scaffold is desired to probe a specific binding pocket, a library focused around the dispiro[2.0.2.1]heptane core can be a powerful tool.

Experimental Protocols

The following protocols are provided as a guide for the integration of Dispiro[2.0.2.1]heptan-7-amine hydrochloride into a typical medicinal chemistry screening workflow.

Protocol 1: Compound Handling and Solubilization

Objective: To prepare a stock solution of Dispiro[2.0.2.1]heptan-7-amine hydrochloride for use in screening assays.

Materials:

  • Dispiro[2.0.2.1]heptan-7-amine hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh the desired amount of Dispiro[2.0.2.1]heptan-7-amine hydrochloride in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C in a desiccated environment. For high-throughput screening applications, aliquot the stock solution into single-use plates to minimize freeze-thaw cycles.

Causality Behind Experimental Choices:

  • DMSO as Solvent: DMSO is a standard solvent for compound libraries due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Anhydrous DMSO: Using anhydrous DMSO minimizes the introduction of water, which can affect compound stability and assay performance.

  • Vortexing and Sonication: These steps provide mechanical and ultrasonic energy to break down compound aggregates and ensure complete dissolution.

  • Aliquoting and Frozen Storage: This prevents degradation of the compound due to repeated freeze-thaw cycles and exposure to atmospheric moisture.

Protocol 2: High-Throughput Screening (HTS) Workflow

Objective: To screen a library derived from Dispiro[2.0.2.1]heptan-7-amine hydrochloride against a target of interest using a generic fluorescence-based assay.

Materials:

  • 384-well microplates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with fluorescence detection capabilities

  • Assay buffer

  • Target protein

  • Fluorescent substrate or probe

  • Positive and negative controls

Workflow:

Caption: High-Throughput Screening Workflow.

Procedure:

  • Compound Plating: Prepare a serial dilution of the Dispiro-derived library in DMSO in a source plate.

  • Compound Transfer: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution from the source plate to the 384-well assay plates. Also include wells for positive (e.g., known inhibitor) and negative (DMSO only) controls.

  • Target Addition: Add the target protein in the appropriate assay buffer to all wells.

  • Pre-incubation (Optional): Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-target binding.

  • Substrate Addition: Add the fluorescent substrate to initiate the reaction.

  • Incubation: Incubate the plates for the optimal reaction time.

  • Detection: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that meet a predefined activity threshold (e.g., >50% inhibition).

Self-Validating System:

  • Z' Factor: The quality of the HTS assay should be validated by calculating the Z' factor, which is a statistical measure of the separation between the positive and negative controls. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay.

  • Dose-Response Curves: Primary hits should be confirmed by generating dose-response curves to determine their potency (e.g., IC₅₀ or EC₅₀).

Protocol 3: Hit Validation using Biophysical Methods

Objective: To confirm the direct binding of a hit compound to the target protein using a label-free biophysical method such as Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Materials:

  • ¹⁵N-labeled target protein

  • NMR spectrometer

  • NMR tubes

  • Hit compound from HTS

  • Buffer for NMR analysis

Workflow:

Caption: NMR-based Hit Validation Workflow.

Procedure:

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.

  • NMR Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled protein in a suitable buffer.

  • Apo Spectrum: Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone (apo state).

  • Titration: Add a stoichiometric amount of the hit compound to the NMR sample.

  • Holo Spectrum: Acquire another ¹H-¹⁵N HSQC spectrum of the protein-compound complex (holo state).

  • Data Analysis: Overlay the apo and holo spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein backbone are indicative of direct binding of the compound to the protein.

Causality Behind Experimental Choices:

  • ¹⁵N-labeling: Isotopic labeling of the protein is necessary to obtain a signal in the ¹⁵N dimension of the HSQC experiment, allowing for the resolution of individual amino acid residues.

  • HSQC Spectroscopy: This is a sensitive NMR technique for detecting ligand binding to proteins. Changes in the chemical environment of amino acid residues upon ligand binding result in shifts in the corresponding peaks in the HSQC spectrum.

  • Chemical Shift Perturbation (CSP) Analysis: CSPs provide information on the location of the binding site on the protein surface. Residues with the largest CSPs are likely to be at or near the binding interface.

Conclusion

Dispiro[2.0.2.1]heptan-7-amine hydrochloride represents a valuable addition to the medicinal chemist's toolkit. Its rigid, three-dimensional structure provides a unique starting point for the design of novel screening libraries with enhanced Fsp³ character.[1] The protocols outlined in this application note provide a framework for the effective integration of this and similar spirocyclic scaffolds into drug discovery programs, from initial library construction to hit validation. By embracing such structurally diverse building blocks, researchers can expand the accessible chemical space and increase the likelihood of discovering next-generation therapeutics.

References

  • dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Carnevale, I., & F.D. Fallacara. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • dispiro[2.0.2⁴.1³]heptan-7-amine;hydrochloride - CATO. (n.d.). Retrieved from [Link]

  • Singh, U. B., & Wirth, T. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Compounds (pp. 1-21). Wiley-VCH.
  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 289, 117368.
  • 1-{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanamine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (1967). Dispiro[5.1.5.1]tetradecane-7,14-dione. Organic Syntheses, 47, 34.
  • DISPIRO[2.0.2^{4}.1^{3}]HEPTAN-7-AMINE HYDROCHLORIDE - ChemBK. (n.d.). Retrieved from [Link]

  • dispiro[2.0.2^{4}.1^{3}]heptan-7-amine - MilliporeSigma. (n.d.). Retrieved from [Link]

  • Accelerate screening during drug discovery with high-throughput peptide purification. (n.d.). Biotage. Retrieved from [Link]

  • Dispiro(2.0.2.1)heptane. (n.d.). PubChem. Retrieved from [Link]

  • {Dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol. (n.d.). PubChem. Retrieved from [Link]

  • Liu, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103448.
  • Kumar, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. MedChemComm, 15(3), 446-466.
  • Zhang, B., et al. (2013). High-Throughput Fragment Screening by Affinity LC-MS. Journal of Biomolecular Screening, 18(2), 160-171.
  • McCallum, M. E., et al. (2023). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. Organic & Biomolecular Chemistry, 21(30), 6141-6146.
  • Harris, C. M., & Hill, R. J. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 64(5), 2371-2390.
  • Singh, S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanomedicine & Nanotechnology, 12(5).

Sources

Method

Application Note: In Vitro Assay Preparation and Profiling of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride

Target Audience: Discovery Chemists, DMPK Scientists, and Biophysicists Document Type: Standard Operating Procedure (SOP) & Technical Rationale Introduction & Scientific Rationale In modern drug discovery, the over-relia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, DMPK Scientists, and Biophysicists Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Introduction & Scientific Rationale

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has been linked to high clinical attrition rates due to poor solubility and off-target promiscuity. The paradigm shift toward "Escaping from Flatland" [1] emphasizes increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) to improve physicochemical properties.

Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride (CAS: 2095410-49-2) is a highly strained, rigid, and fully saturated ( Fsp3​=1.0 ) primary amine. It is increasingly utilized as a premium bioisostere for metabolically labile piperidines, flexible aliphatic amines, and flat anilines [2]. By incorporating this dispiro scaffold, medicinal chemists can introduce a rigid 3D vector that minimizes the entropic penalty upon target binding while simultaneously blocking cytochrome P450 (CYP)-mediated α -oxidation sites.

Because of its unique structural strain and basicity, handling this building block requires specific considerations during in vitro assay preparation to ensure data integrity.

Table 1: Physicochemical Profile of the Test Compound
PropertyValueImplication for In Vitro Assays
Molecular Formula C₇H₁₁N · HClRequires accounting for the salt mass during stock prep.
Molecular Weight 145.63 g/mol (Salt)Low MW makes it an ideal fragment for biophysical screening.
Fsp3​ 1.0High 3D character; excellent aqueous solubility.
Physical State Solid (Hygroscopic)Must be stored desiccated to prevent water absorption.

Compound Handling & Master Stock Preparation

Causality & Expert Insight: While the hydrochloride salt form provides excellent aqueous solubility, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) pipelines universally rely on DMSO master stocks for acoustic dispensing (e.g., Echo liquid handlers). Amine hydrochlorides can be highly hygroscopic. If water is absorbed, it can lead to localized precipitation or degradation when the stock is subjected to freeze-thaw cycles.

Protocol 1: Preparation of a 10 mM Master Stock

Self-Validating Step: Always visually inspect the solution against a dark background to ensure complete dissolution, as micro-precipitates will artificially lower the calculated IC50​ or KD​ .

  • Equilibration: Remove the vial of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Prevents atmospheric moisture condensation on the cold powder.

  • Weighing: Accurately weigh 1.46 mg of the compound into a low-binding polypropylene tube.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO (water content <0.005%).

  • Agitation: Vortex for 60 seconds. If necessary, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into 50 µL volumes in matrix tubes. Store at -20°C. Avoid more than 3 freeze-thaw cycles.

In Vitro ADME Profiling: Microsomal Stability Assay

Causality & Expert Insight: The primary functional advantage of the dispiro scaffold is its resistance to metabolic clearance. To validate this bioisosteric replacement, Intrinsic Clearance ( CLint​ ) must be measured using Human Liver Microsomes (HLMs). The rigid spirocyclic core lacks the easily abstractable α -protons found in standard cyclic amines, typically resulting in a drastically extended half-life.

Protocol 2: HLM Intrinsic Clearance ( CLint​ ) Assay

System Validation: Include Verapamil (high clearance) and Dextromethorphan (low clearance) as control compounds to validate the metabolic competency of the microsomes.

  • Working Solution Prep: Dilute the 10 mM DMSO stock to 100 µM in 50% Acetonitrile/Water, then further dilute to 2 µM in 100 mM Potassium Phosphate buffer (pH 7.4). (Final assay concentration will be 1 µM with 0.01% DMSO).

  • Matrix Assembly: In a 96-well plate, combine 50 µL of the 2 µM compound solution with 25 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 25 µL of pre-warmed 4 mM NADPH solution (final concentration: 1 mM) to initiate CYP450 metabolism.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into 60 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The 3:1 organic-to-aqueous ratio instantly denatures CYP enzymes and precipitates proteins.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound [3].

ADME Cmpd Dispiro Amine (1 µM) HLM Human Liver Microsomes (+ 1 mM NADPH) Cmpd->HLM 37°C Incubation Quench Protein Precipitation (Ice-cold ACN) HLM->Quench Aliquots at 0, 5, 15, 30, 60 min LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate CL_int & Half-life LCMS->Data

Experimental logic for determining intrinsic clearance (CL_int) using human liver microsomes.

Biophysical Screening: Surface Plasmon Resonance (SPR)

Causality & Expert Insight: Due to its low molecular weight (~109 Da free base), Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine is an excellent candidate for Fragment-Based Drug Discovery (FBDD). However, fragment binding affinities are typically weak ( KD​ in the µM to mM range). SPR is utilized because it provides real-time kinetic data ( kon​ and koff​ ) without requiring fluorescent labels that could mask the small fragment's binding interface.

Protocol 3: SPR Fragment Binding Assay
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a high immobilization level (3000–5000 RU) to ensure adequate signal-to-noise ratio for the low-MW fragment.

  • Buffer Preparation: Use PBS-P+ buffer (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% DMSO. Crucial Step: DMSO bulk refractive index effects are massive in SPR. The DMSO concentration in the running buffer and the analyte samples must match perfectly.

  • Analyte Dilution: Prepare a 10-point concentration series of the dispiro amine (e.g., 10 µM to 5 mM) in the running buffer.

  • Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtract reference flow cell and blank buffer injections) and fit the data to a 1:1 steady-state affinity model to derive the KD​ .

Workflow Start Target Identification & Flat Hit Bioisostere Bioisosteric Replacement Dispiro[2.0.2^4.1^3]heptan-7-amine Start->Bioisostere ADME In Vitro ADME (Microsomal Stability) Bioisostere->ADME SPR Biophysical Screening (SPR / NMR) Bioisostere->SPR Lead Lead Optimization (Improved Fsp3 & CLint) ADME->Lead SPR->Lead

Workflow illustrating the integration of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine in hit-to-lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Zheng, Y. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 833-835. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141788, Dispiro(2.0.2.1)heptane. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Spirocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Spirocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride .

This highly strained, rigid bioisostere is a critical building block in modern medicinal chemistry, notably utilized in the development of CFTR modulators for cystic fibrosis[1]. However, the extreme ring strain and steric congestion of the triangulane-like core make its synthesis prone to low yields, ring-opening side reactions, and challenging isolations. This guide provides field-proven methodologies, causal explanations for protocol design, and targeted troubleshooting for scale-up.

I. Mechanistic Workflow & Synthetic Strategy

The synthesis relies on the construction of the spirocyclic core via a transition-metal-catalyzed [2+1] cycloaddition, followed by a stereoretentive, concerted nitrogen insertion to avoid carbocation-induced ring collapse.

SynthesisPathway A Bicyclopropylidene (Highly Strained Olefin) B Ethyl dispiro[2.0.2.1]heptane-7-carboxylate (Sterically Congested Ester) A->B EDA, Rh2(OAc)4 CH2Cl2, Syringe Pump (0.5 mmol/h) C Dispiro[2.0.2.1]heptane-7-carboxylic acid (Stable Intermediate) B->C LiOH·H2O, THF/MeOH/H2O Reflux, 4h D tert-Butyl dispiro[2.0.2.1]heptan-7-ylcarbamate (Boc-Protected Amine) C->D DPPA, Et3N, t-BuOH Concerted Curtius Rearrangement E Dispiro[2.0.2.1]heptan-7-amine hydrochloride (Target API Intermediate) D->E 4M HCl in Dioxane MTBE Precipitation

Fig 1: Synthetic workflow for Dispiro[2.0.2.1]heptan-7-amine hydrochloride.

II. Quantitative Yield Optimization Data

To establish a self-validating system, compare your in-house metrics against these optimized benchmarks. Deviations from the "Optimized Yield" indicate a breakdown in the mechanistic controls detailed in the protocols below.

Synthetic StepTarget IntermediateBaseline YieldOptimized YieldPrimary Optimization Lever
1. Cyclopropanation Ethyl dispiro[2.0.2.1]heptane-7-carboxylate40–50%75–85% Syringe pump addition of EDA to suppress carbene dimerization.
2. Saponification Dispiro[2.0.2.1]heptane-7-carboxylic acid80%>95% Homogeneous co-solvent system (THF:MeOH:H2O 3:1:1).
3. Curtius Rearrangement tert-Butyl dispiro[2.0.2.1]heptan-7-ylcarbamate50–60%80–88% Strict anhydrous conditions; staged thermal activation.
4. Salt Formation Dispiro[2.0.2.1]heptan-7-amine hydrochloride65%90–95% Anhydrous HCl in dioxane; MTBE anti-solvent precipitation.

III. Self-Validating Experimental Protocols

Do not merely execute these steps; understand the chemical causality behind them to ensure your system is self-validating.

Step 1: Rhodium-Catalyzed Cyclopropanation of Bicyclopropylidene
  • Causality: Bicyclopropylidene is a highly strained, volatile, and sterically hindered olefin[2]. When reacting with ethyl diazoacetate (EDA) in the presence of Rh₂(OAc)₄, the rhodium carbenoid intermediate faces a kinetic competition: productive[2+1] cycloaddition onto the olefin versus bimolecular dimerization to form diethyl maleate/fumarate.

  • Protocol:

    • Charge a flame-dried flask with bicyclopropylidene (1.2 equiv) and Rh₂(OAc)₄ (1 mol%) in anhydrous CH₂Cl₂ (0.1 M relative to olefin).

    • Load EDA (1.0 equiv, dissolved in CH₂Cl₂) into a gas-tight syringe.

    • Critical Step: Add the EDA solution via a syringe pump at a rate of strictly 0.5 mmol/h at room temperature. Validation: The solution should not vigorously evolve N₂ gas; rapid bubbling indicates carbene dimerization.

    • Stir for 2 hours post-addition, filter through a short silica plug to remove the catalyst, and concentrate. Purify via vacuum distillation or column chromatography.

Step 2: Saponification to the Carboxylic Acid
  • Causality: The ester carbonyl is shielded by the adjacent spiro-fused cyclopropane rings. Standard aqueous NaOH/EtOH often leads to incomplete conversion due to biphasic partitioning. LiOH provides a smaller, highly nucleophilic hydroxide source, and a ternary solvent system ensures complete homogeneity[3].

  • Protocol:

    • Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Add LiOH·H₂O (3.0 equiv) and heat to 65 °C (reflux) for 4 hours.

    • Validation: TLC should show complete consumption of the high-Rf ester.

    • Cool to 0 °C, acidify to pH 2 using 1M HCl, and extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield the acid as a white solid.

Step 3: Concerted Curtius Rearrangement
  • Causality: Converting the carboxylic acid to the amine must be done without generating a discrete carbocation at the C7 position. A classical Schmidt reaction or Hofmann rearrangement can trigger strain-release ring-opening. The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) proceeds via a concerted migration from the acyl azide to the isocyanate, preserving the dispiro[2.0.2.1]heptane core[4].

  • Protocol:

    • Dissolve the carboxylic acid (1.0 equiv) and anhydrous Et₃N (1.5 equiv) in anhydrous toluene (0.2 M).

    • Add DPPA (1.1 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours to form the acyl azide.

    • Add rigorously dried tert-butanol (5.0 equiv).

    • Heat the mixture to 80 °C for 8 hours. Validation: Nitrogen evolution begins at ~65 °C as the acyl azide converts to the isocyanate, which is immediately trapped by t-BuOH.

    • Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to isolate the Boc-amine.

Step 4: Deprotection and Salt Isolation
  • Causality: The free amine is highly lipophilic and volatile. Aqueous HCl deprotection complicates isolation and often yields a sticky, hygroscopic hydrate. Anhydrous HCl in dioxane ensures a crystalline, anhydrous salt.

  • Protocol:

    • Dissolve the Boc-amine in minimal 1,4-dioxane.

    • Cool to 0 °C and add 4M HCl in dioxane (10 equiv). Stir at room temperature for 3 hours.

    • Validation: A white precipitate should begin to form as the deprotection proceeds.

    • Add cold Methyl tert-butyl ether (MTBE) as an anti-solvent to fully precipitate the salt. Filter under a blanket of N₂, wash with cold MTBE, and dry under high vacuum.

IV. Troubleshooting & FAQs

Q1: My cyclopropanation yield is consistently below 30%, and NMR shows massive amounts of diethyl maleate and fumarate. How do I fix this? A: You are suffering from carbene dimerization, which outcompetes the [2+1] cycloaddition. This occurs when the steady-state concentration of the diazo compound is too high. Fix: Ensure your syringe pump is calibrated correctly (do not exceed 0.5 mmol/h addition rate). Alternatively, switch to a more sterically demanding catalyst like Rh₂(piv)₄ (Rhodium(II) pivalate), which increases the chemoselectivity for the olefin over the diazo compound.

Q2: During the Curtius rearrangement, I am isolating a highly polar, insoluble white powder instead of my Boc-amine. What is the mechanistic failure? A: You have formed the symmetric urea byproduct: 1,3-bis(dispiro[2.0.2.1]heptan-7-yl)urea. This is a classic symptom of moisture contamination. If water is present during the thermal rearrangement, it reacts with the intermediate isocyanate to form a primary amine (releasing CO₂). This highly nucleophilic primary amine immediately attacks unreacted isocyanate to form the symmetric urea. Fix: Rigorously dry your toluene over activated 4Å molecular sieves. Ensure your tert-butanol is anhydrous (distilled over sodium or purchased as extra-dry), and run the reaction under a positive pressure of ultra-high purity Argon.

Q3: My final Dispiro[2.0.2.1]heptan-7-amine hydrochloride salt is a sticky oil rather than a crystalline powder. How can I induce crystallization? A: The dispiro[2.0.2.1]heptane core is incredibly lipophilic, making the resulting salt prone to trapping solvent molecules or atmospheric moisture, leading to deliquescence. Fix: Never use diethyl ether for the final precipitation, as it readily condenses atmospheric moisture upon evaporation. Use anhydrous MTBE. If it still oils out, dissolve the oil in a minimal amount of hot absolute ethanol, and slowly titrate in MTBE until the cloud point is reached. Seed the solution and let it cool slowly to 4 °C.

V. References

  • de Meijere, A., et al. "Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds." European Journal of Organic Chemistry, 2000. 5

  • de Meijere, A., & Kozhushkov, S. I. "An Evolving Multifunctional Molecular Building Block: Bicyclopropylidene." European Journal of Organic Chemistry, 2000. 2

  • Vertex Pharmaceuticals Inc. "METHODS OF TREATMENT FOR CYSTIC FIBROSIS." European Patent Office, EP4218754A2, 2019. 1

  • Wu, Y., et al. "Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides." ResearchGate, 2025. 4

Sources

Optimization

Technical Support Center: Troubleshooting Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly strained, spirocyclic aliphatic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly strained, spirocyclic aliphatic amines. Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a valuable bioisostere and structural scaffold in drug discovery. However, its hydrochloride salt form presents significant handling challenges in organic synthesis.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you overcome these solubility barriers.

Mechanistic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the physical chemistry of the molecule. Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride consists of a positively charged primary ammonium cation and a chloride anion.

  • High Lattice Energy: The strong electrostatic interactions and hydrogen bonding between the primary ammonium group and the chloride anion create a highly stable crystal lattice.

  • Low Lipophilic Surface Area: Unlike larger aliphatic amines (e.g., trioctylamine, which dissolves in organic solvents despite being a salt[1]), the C7H11 spirocyclic framework lacks the sheer lipophilic bulk required to overcome the ionic lattice energy in non-polar media.

  • Amphiphilic Imbalance: The molecule is heavily biased toward polar interactions. Consequently, the solubility of amine hydrochlorides decreases drastically as the carbon chain length or lipophilic surface area decreases[2].

Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of this specific salt across various solvent classes to guide your initial solvent selection.

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Non-Polar Hexanes, TolueneInsoluble Cannot disrupt the strong ionic lattice of the HCl salt.
Halogenated Dichloromethane (DCM)Sparingly Soluble Insufficient dielectric constant to solvate the chloride anion.
Polar Aprotic THF, Ethyl AcetatePoor ("Oils Out") Moderate polarity causes partial solvation without full dissolution.
Highly Polar Aprotic DMF, DMSO, NMPGood High dielectric constant effectively separates and solvates the ion pair.
Polar Protic Methanol, WaterExcellent Hydrogen bonding stabilizes both the primary ammonium cation and chloride anion.

Troubleshooting Workflow

Before altering your reaction conditions, select a solubilization strategy that aligns with your downstream application. Use the decision matrix below to determine the optimal path.

Solubilization_Workflow Start Dispiro[2.0.2.1]heptan-7-amine HCl Insoluble in Target Solvent Decision Select Downstream Application Start->Decision App1 Amide Coupling / Acylation Decision->App1 App2 Nucleophilic Substitution / Alkylation Decision->App2 App3 General Synthesis / Moisture Sensitive Decision->App3 Action1 In Situ Free-Basing Add 1.5-3.0 eq DIPEA or NMM App1->Action1 Action2 Ex Situ Free-Basing Biphasic Extraction (NaOH/DCM) App2->Action2 Action3 Co-Solvent Disruption Add 10-20% DMF/DMSO App3->Action3 Proceed Proceed with Homogeneous Reaction Action1->Proceed Check1 Is the amine volatile? Action2->Check1 Action3->Proceed Evap Careful Evaporation (>150 mbar, <30°C) Check1->Evap Yes (MW < 150) Evap->Proceed

Decision matrix for solubilizing Dispiro[2.0.2.1]heptan-7-amine HCl based on downstream applications.

Validated Solubilization Protocols

Do not blindly add reagents. The following protocols are designed as self-validating systems , meaning they contain built-in physical checks to ensure the chemical transformation was successful before you proceed to the next step.

Protocol A: In Situ Free-Basing for Amide Couplings

Causality: To participate in amide bond formation, the amine must be deprotonated. Adding a sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) shifts the acid-base equilibrium. DIPEA scavenges the HCl to form DIPEA·HCl (which remains soluble in DMF/DCM) and liberates the nucleophilic free spiro-amine[3].

Step-by-Step Methodology:

  • Suspend 1.0 eq of Dispiro[2.0.2.1]heptan-7-amine HCl in anhydrous DMF or DCM (0.1–0.5 M concentration).

  • Add 1.5 to 3.0 eq of DIPEA dropwise at room temperature.

  • Stir vigorously for 5–10 minutes.

  • Self-Validation Check: Observe the reaction vial. The cloudy suspension should transition to a clear, homogeneous solution, confirming the release of the highly soluble free base. Note: If slight turbidity persists in DCM, it is likely the DIPEA·HCl precipitating, not your starting material.

  • Proceed immediately with the addition of your carboxylic acid and coupling reagent (e.g., HATU, EDC).

Protocol B: Ex Situ Free-Basing via Liquid-Liquid Extraction

Causality: For moisture-sensitive reactions where in situ generation of water or DIPEA·HCl is detrimental, the free base must be isolated beforehand. Treating the aqueous solution of the salt with a strong inorganic base neutralizes the ionic salt, allowing the neutral, lipophilic free amine to partition into the organic layer[4]. Because primary aliphatic amines with low molecular weights (MW of this free base = 109.17 g/mol ) are highly volatile, standard rotary evaporation will result in severe product loss[5].

Step-by-Step Methodology:

  • Dissolve the amine hydrochloride in a minimum volume of distilled water.

  • Cool the solution in an ice bath and slowly add 2.0 M aqueous NaOH until the solution is strongly basic.

  • Self-Validation Check 1 (pH): Test the aqueous layer with pH paper. It must read ≥ 10. If the pH is lower, the amine remains protonated and will not extract.

  • Extract the aqueous layer 3 times with Dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentrate the solvent using a rotary evaporator under strictly controlled conditions: Bath temperature < 30°C and pressure > 150 mbar .

  • Self-Validation Check 2 (Mass Balance): Weigh the isolated free base. The theoretical yield from 1.0 g of the HCl salt is ~0.75 g. A mass significantly lower than this indicates evaporative loss due to volatility.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn into a sticky goo instead of dissolving? A: This phenomenon is known as "oiling out." It occurs when a moderately polar solvent (like THF or Acetonitrile) partially solvates the ions, causing melting point depression of the salt, but lacks the dielectric constant to fully separate the crystal lattice. Solution: Switch to a highly polar aprotic solvent (DMF, DMSO) or perform an ex situ free-basing prior to the reaction.

Q: Can I use Triethylamine (TEA) instead of DIPEA for in situ free-basing? A: While TEA is cheaper, DIPEA is strongly recommended. Dispiro[2.0.2.1]heptan-7-amine is a primary amine. TEA is less sterically hindered than DIPEA and can occasionally act as a competing nucleophile or cause unwanted epimerization/side reactions with highly reactive electrophiles. DIPEA provides superior basicity (aqueous pKa = 10.1) without nucleophilic interference[3].

Q: I am doing a Buchwald-Hartwig amination. Can I use the hydrochloride salt directly? A: Yes, but you must account for the HCl equivalent. You will need to add an extra equivalent of your inorganic base (e.g., NaOtBu or Cs₂CO₃) to neutralize the salt in situ before the catalytic cycle can begin. Ensure your solvent (usually Toluene or Dioxane) is heated sufficiently, as the neutralization in non-polar solvents relies on the partial solubility of the salt at elevated temperatures.

References

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Available at:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dispiro[2.0.2.1]heptan-7-amine Amide Couplings

Welcome to the Advanced Synthesis Troubleshooting Guide. Dispiro[2.0.2.1]heptan-7-amine is a highly strained, sterically hindered primary amine frequently utilized as a rigid bioisostere in medicinal chemistry[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Dispiro[2.0.2.1]heptan-7-amine is a highly strained, sterically hindered primary amine frequently utilized as a rigid bioisostere in medicinal chemistry[1]. Because the α -carbon is locked within a dispiro-cyclopropyl system, the nucleophilicity of the amine is drastically reduced by extreme steric shielding.

Standard amide coupling conditions often fail with this scaffold, leading to complex side reactions, poor yields, and loss of chiral integrity in the coupling partner. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using HATU/DIPEA, but my reaction stalls and I observe a major byproduct with a mass shift of +99 Da. What is happening?

The Causality: You are observing guanidinylation of your starting amine. Uronium-based coupling reagents like HATU and HBTU are highly electrophilic. In a standard reaction, the carboxylic acid is activated to form an OAt (7-azabenzotriazole) active ester, which is then attacked by the amine. However, because Dispiro[2.0.2.1]heptan-7-amine is exceptionally hindered, its attack on the active ester is sluggish. Consequently, the unreacted amine directly attacks the electrophilic carbon of the excess HATU reagent, forming a dead-end tetramethylguanidine (TMG) byproduct (+99 Da mass shift)[2][3][4].

G HATU HATU / HBTU (Uronium Salt) ActiveEster OAt Active Ester HATU->ActiveEster Guanidine Tetramethylguanidine Byproduct (+99 Da Dead End) HATU->Guanidine Direct attack by amine (Competes with slow amide formation) Amine Dispiro[2.0.2.1]heptan-7-amine (Highly Hindered) Amide Desired Amide Bond Amine->Amide Amine->Guanidine Acid Carboxylic Acid Acid->ActiveEster Activation (Base) ActiveEster->Amide Slow nucleophilic attack (Steric block)

Diagram 1: Competing pathways of desired amide formation vs. guanidinylation.

The Solution: Switch to a phosphonium-based coupling reagent (e.g., PyBOP or PyAOP)[4]. Phosphonium reagents activate the acid through a similar mechanism but do not possess an electrophilic carbon that can trap the amine, completely eliminating the guanidinylation side reaction.

Protocol 1: Guanidinylation-Free Coupling using PyAOP

Self-Validating Step: The absence of the +99 Da peak in LC-MS confirms the successful bypass of the uronium trap.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and PyAOP (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add Dispiro[2.0.2.1]heptan-7-amine (1.1 eq).

  • Incubation: Stir at 40 °C for 16–24 hours. The elevated temperature compensates for the steric hindrance without risking guanidinylation.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Q2: My carboxylic acid partner is chiral, but I am isolating a high percentage of the undesired epimer. How do I prevent loss of stereocenter integrity?

The Causality: Epimerization occurs via the oxazolone pathway [5][6]. Because the Dispiro[2.0.2.1]heptan-7-amine attacks so slowly, the activated ester has a prolonged lifetime in solution. This allows the adjacent amide carbonyl (if coupling a peptide or functionalized acid) to attack the activated carbonyl intramolecularly, forming a 5-membered oxazolone ring[6][7]. The α -proton of the oxazolone is highly acidic; deprotonation leads to a planar, aromatic enolate. When the hindered amine finally attacks, it does so non-stereospecifically, resulting in epimerization[7].

G ActiveEster Activated Chiral Ester (Prolonged Lifetime) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Intramolecular attack (Base catalyzed) Amide Retained Chirality Amide ActiveEster->Amide Direct Amine attack (Slow) Enolate Planar Enolate Oxazolone->Enolate Deprotonation Epimer Epimerized Amide (Loss of Chirality) Enolate->Epimer Amine attack (Non-stereospecific)

Diagram 2: The oxazolone-mediated epimerization pathway during sluggish couplings.

The Solution: Suppress oxazolone formation by using a highly efficient, non-basic additive like Oxyma Pure combined with a carbodiimide (DIC), and replace strong bases (DIPEA/TEA) with a sterically hindered, weaker base like 2,4,6-collidine[5].

Protocol 2: Low-Epimerization Coupling using DIC/Oxyma

Self-Validating Step: Chiral HPLC analysis of the crude mixture should show >95% enantiomeric/diastereomeric excess (ee/de).

  • Activation: Dissolve the chiral carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM/DMF (4:1 v/v). Cool to 0 °C.

  • Coupling Agent: Add N,N′ -Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir for 15 minutes at 0 °C.

  • Base & Amine Addition: Add 2,4,6-collidine (1.0 eq) followed immediately by Dispiro[2.0.2.1]heptan-7-amine (1.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours. The neutral nature of Oxyma and the weak basicity of collidine prevent the deprotonation of the oxazolone intermediate.

Q3: Even with PyAOP or DIC, my reaction stalls at 20% conversion and the active ester simply hydrolyzes. What is the ultimate solution for extreme steric hindrance?

The Causality: When steric hindrance is absolute, standard OAt/OBt active esters are too bulky to be attacked by the dispiro-amine, and they eventually undergo hydrolysis from trace ambient moisture. The Solution: Generate an Acyl Fluoride in situ[8][9]. Acyl fluorides are uniquely privileged electrophiles: the fluorine atom is small (minimizing steric clash during the amine's approach), highly electronegative (increasing the electrophilicity of the carbonyl), and highly stable to hydrolysis compared to acyl chlorides or active esters[10].

Protocol 3: Acyl Fluoride Generation via TFFH

Self-Validating Step: Monitor the reaction by 19 F NMR or LC-MS. Do not add the amine until the carboxylic acid is 100% converted to the acyl fluoride.

  • Fluorination: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 eq) and DIPEA (2.5 eq).

  • Verification: Stir at room temperature for 30–60 minutes. Crucial: Verify complete conversion to the acyl fluoride via LC-MS (aliquot quenched in methanol will show the methyl ester) before proceeding[8].

  • Amidation: Add Dispiro[2.0.2.1]heptan-7-amine (1.5 eq).

  • Completion: Stir at 40 °C for 12 hours. The compact nature of the acyl fluoride allows the hindered dispiro-amine to achieve the necessary Bürgi-Dunitz trajectory for nucleophilic attack.

Quantitative Reagent Comparison Data

To facilitate rapid decision-making, the following table summarizes the performance metrics of various coupling strategies when applied to highly hindered spirocyclic amines.

Coupling Reagent SystemGuanidinylation RiskEpimerization RiskSteric ToleranceRecommended Use Case
HATU / DIPEA High (>30% byproduct)ModerateLowUnhindered primary amines only. Avoid for Dispiro-systems.
PyAOP / DIPEA None (0%)ModerateModerateStandard coupling of Dispiro[2.0.2.1]heptan-7-amine with achiral acids.
DIC / Oxyma / Collidine None (0%)Low (<5% epimer)Low-ModerateCoupling with chiral amino acids/peptides prone to oxazolone formation.
TFFH (Acyl Fluoride) None (0%)ModerateHigh Extreme steric hindrance; stalled reactions; unreactive substrates.

References

  • National Institutes of Health (PMC). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from[Link]

  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from[Link]

  • National Institutes of Health (PMC). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from[Link]

  • National Institutes of Health (PMC). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Retrieved from[Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from[Link]

  • ACS Publications. Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride

Welcome to the technical support center for the analysis of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC method development for this unique molecule. As a small, polar, primary amine with no significant UV chromophore, this compound presents specific analytical hurdles that require a thoughtful and systematic approach.

Understanding the Molecule: The Key to a Robust Method

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a small, saturated cyclic amine. Its structure dictates the primary challenges in its analysis:

  • High Polarity: The molecule is highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18.[1][2]

  • Basic Nature: The primary amine group (pKa is predicted to be high) is basic and will be protonated (positively charged) at neutral and acidic pH.[3] This charge is the primary cause of severe peak tailing on silica-based columns due to secondary ionic interactions with acidic silanol groups.[4][5][6]

  • Lack of a Chromophore: The molecule is non-aromatic and lacks a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging and insensitive.[7]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting workflows.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered when analyzing Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride.

Q1: My peak for the amine is showing severe tailing on a C18 column. What's causing this? A1: Peak tailing is the most common issue for basic compounds like this amine.[3][5] The primary cause is the interaction between the positively charged amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5] This secondary interaction mechanism retains a fraction of the analyte longer than the primary hydrophobic interaction, resulting in an asymmetric peak.[4]

Q2: I have almost no retention on my C18 column; the peak elutes near the void volume. Why? A2: Your analyte is too polar to be adequately retained by the non-polar C18 stationary phase under typical reversed-phase conditions.[1][2] Reversed-phase chromatography separates compounds based on hydrophobicity, and highly polar molecules have weak interactions with the stationary phase, leading to rapid elution.[8]

Q3: I can't see my peak using a UV detector at 254 nm or 280 nm. Is my method not working? A3: Your method is likely working, but your detection strategy is not suitable. The analyte lacks the necessary aromatic rings or conjugated double bonds to absorb UV light at these wavelengths. For detection, you should consider:

  • Low Wavelength UV: Attempt detection at a lower wavelength (e.g., 200-220 nm), but be aware of low sensitivity and potential interference from mobile phase additives.

  • Mass Spectrometry (MS): LC-MS is the preferred technique as it provides excellent sensitivity and selectivity without requiring a chromophore.[9]

  • Universal Detectors: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for non-volatile analytes that lack a chromophore.

  • Derivatization: Chemically modify the amine with a reagent that attaches a UV-absorbing or fluorescent tag.[7][10]

Q4: Which HPLC column is the best choice to start with? A4: A standard C18 column is often not the best starting point. Consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining and separating highly polar compounds.[1][8][11][12] A bare silica, amide, or diol-based column would be a suitable start.

  • Mixed-Mode Chromatography: A column with both reversed-phase and ion-exchange characteristics can provide multiple retention mechanisms for better control over the separation.[13][14][15]

  • Modern "Polar-Embedded" or "Aqueous-Stable" C18 Columns: These columns have modified surfaces that are better suited for retaining polar compounds and can reduce peak tailing from basic analytes.[16][17]

In-Depth Troubleshooting Guides

When the quick fixes are not enough, a systematic approach is necessary. Use these guides to diagnose and solve persistent issues.

Guide 1: Solving Peak Tailing and Asymmetry

Peak tailing must be addressed to ensure accurate integration and meet system suitability requirements, such as a tailing factor (Tf) of ≤ 2.0 as per USP guidelines.[18]

Visual Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.5) chem_check Is this a chemical or physical issue? start->chem_check inject_neutral Inject a neutral marker (e.g., uracil, toluene) chem_check->inject_neutral  Test this first neutral_tails Neutral marker tails? inject_neutral->neutral_tails physical_issue Physical Issue Detected: Column void, blocked frit, extra-column volume. neutral_tails->physical_issue Yes chemical_issue Chemical Issue (Analyte-Silanol Interaction) This is the most likely cause for this amine. neutral_tails->chemical_issue No fix_physical 1. Reverse and flush column (if permissible). 2. Check fittings for dead volume. 3. Replace column. physical_issue->fix_physical solution_path Select a Mitigation Strategy chemical_issue->solution_path low_ph Strategy 1: Low pH (pH 2.5-3.0) Protonates silanols to minimize interaction. solution_path->low_ph high_ph Strategy 2: High pH (pH > 9, requires pH-stable column) Neutralizes the amine to increase hydrophobicity. solution_path->high_ph new_column Strategy 3: Change Stationary Phase - Use a high-purity, end-capped column. - Switch to HILIC or Mixed-Mode. solution_path->new_column

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Protocol: Mitigating Silanol Interactions

If you determine the issue is chemical, follow this protocol.

Objective: To improve peak shape by minimizing secondary ionic interactions.

Protocol: Mobile Phase pH Adjustment

  • Assess Analyte pKa: The pKa of the primary amine is crucial. For robust methods, the mobile phase pH should be at least 2 units away from the analyte's pKa.[19][20][21]

  • Option A: Low pH Approach (Recommended for standard silica columns)

    • Prepare a mobile phase buffer such as 10-20 mM potassium phosphate or ammonium formate.

    • Adjust the pH of the aqueous portion to 2.5 - 3.0 using an acid like phosphoric acid or formic acid.[5] At this pH, most silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine (R-NH₃⁺).[4]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject the sample and assess the peak shape.

  • Option B: High pH Approach (Requires a pH-resistant column)

    • Warning: Standard silica columns will rapidly degrade at pH > 8. Use a hybrid-silica or polymer-based column designed for high pH work.

    • Prepare a mobile phase buffer such as ammonium bicarbonate, adjusting the pH to 9-10.[9][22]

    • At high pH, the primary amine is deprotonated and neutral (R-NH₂), which eliminates the ionic interaction and increases its hydrophobicity, often improving retention as well.[9][19]

    • Equilibrate the column thoroughly and inject the sample.

Guide 2: Improving Poor Retention in Reversed-Phase

If your analyte elutes too early, you need to switch to a chromatographic mode that provides stronger retention mechanisms for polar compounds.

Visual Workflow: Selecting the Right Chromatographic Mode

G cluster_modes Chromatographic Mode Selection cluster_detection Detection Strategy analyte Analyte Properties: - Highly Polar - Basic (Cationic) - Non-UV Absorbing rp_hplc Reversed-Phase HPLC (C18, C8) analyte->rp_hplc hilic HILIC (Silica, Amide, Diol) analyte->hilic  Recommended Start mixed_mode Mixed-Mode (e.g., RP + Cation Exchange) analyte->mixed_mode lcms LC-MS analyte->lcms  Recommended for Sensitivity derivatization Derivatization + UV/FLD analyte->derivatization rp_hplc_desc Challenge: Poor retention, peak tailing. Solution: Requires ion-pairing agent or careful pH control (high pH). rp_hplc->rp_hplc_desc hilic_desc Principle: Analyte partitions into a water layer on the polar stationary phase. Ideal for polar compounds. hilic->hilic_desc mixed_mode_desc Principle: Utilizes both hydrophobic and ionic retention mechanisms. Offers high selectivity. mixed_mode->mixed_mode_desc

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Dispiro[2.0.2⁴.1³]heptan-7-amine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with highly strained spirocyclic bioisosteres.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with highly strained spirocyclic bioisosteres.

Introduction & Mechanistic Overview

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a highly rigid, unbranched spirocyclic amine. In modern drug discovery, it is increasingly utilized as a bioisostere for piperidines and morpholines to improve metabolic stability, lipophilicity, and target engagement, as noted by commercial suppliers like 1[1].

However, the extreme strain energy inherent to its triangulane-like core makes its synthesis notoriously challenging. The total strain energy of fused cyclopropane systems makes them highly susceptible to electrophilic attack and carbocation-mediated ring opening, as detailed in comprehensive studies on 2[2]. Common failure points in the laboratory include poor cyclopropanation yields, urea byproduct formation during the Curtius rearrangement, and acid-catalyzed decomposition during final deprotection. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Synthetic Pathway Visualization

SynthesisPathway A Bicyclopropylidene B Ethyl Dispiro[2.0.2.1]heptane- 7-carboxylate A->B EDA, Rh2(OAc)4 CH2Cl2, 0°C to RT C Dispiro[2.0.2.1]heptane- 7-carboxylic acid B->C LiOH·H2O THF/MeOH/H2O, 60°C D N-Boc-Dispiro[2.0.2.1]heptan- 7-amine C->D DPPA, Et3N, t-BuOH 80°C (Curtius) E Dispiro[2.0.2.1]heptan- 7-amine HCl D->E 4M HCl/Dioxane Et2O, 0°C

Figure 1: Optimized synthesis of Dispiro[2.0.2.1]heptan-7-amine hydrochloride.

Troubleshooting Guide & FAQs

Phase 1: Cyclopropanation (Bicyclopropylidene to Ester)

Q: Why is my cyclopropanation yield so low, and why am I isolating large quantities of diethyl maleate and fumarate? A: This is a classic issue of competing reaction rates. The rhodium-catalyzed decomposition of ethyl diazoacetate (EDA) generates a highly reactive rhodium carbenoid. If the local concentration of EDA is too high, the carbenoid will preferentially react with another molecule of EDA (dimerization) rather than undergoing the desired [2+1] cycloaddition with the sterically hindered bicyclopropylidene. Actionable Fix: You must suppress the dimerization pathway by maintaining a very low steady-state concentration of EDA. Use a syringe pump to add the EDA solution over 10–12 hours to the cooled mixture of bicyclopropylidene and Rh₂(OAc)₄, as recommended in reviews of3[3].

Phase 2: Curtius Rearrangement (Acid to N-Boc Amine)

Q: During the Curtius rearrangement with DPPA, I am isolating a highly insoluble white solid instead of the expected N-Boc amine. What is this, and how do I prevent it? A: The insoluble byproduct is the symmetric 1,3-di(dispiro[2.0.2.1]heptan-7-yl)urea. The Curtius rearrangement proceeds via an isocyanate intermediate. If trace water is present, the isocyanate is rapidly hydrolyzed to a primary amine, which then acts as a nucleophile to attack unreacted isocyanate, forming the urea, a phenomenon well-documented in the4[4]. Actionable Fix: The reaction must be rigorously anhydrous. Before the reaction, dry the dispiro[2.0.2.1]heptane-7-carboxylic acid via azeotropic distillation with anhydrous toluene. Use strictly anhydrous tert-butanol and triethylamine.

Phase 3: Deprotection & Salt Formation

Q: When deprotecting the N-Boc group with HCl, my NMR shows complex mixtures and a complete loss of the spirocyclic signals. How can I prevent ring opening? A: The dispiro[2.0.2.1]heptane system possesses immense strain energy. In the presence of aqueous acids or at elevated temperatures, protonation of the cyclopropane rings triggers carbocation-mediated ring expansion or catastrophic ring opening. Actionable Fix: To preserve the spirocyclic core, perform the deprotection using strictly anhydrous conditions. Use 4M HCl in anhydrous dioxane, dilute the substrate in anhydrous diethyl ether, and strictly maintain the temperature at 0 °C[4].

Optimization Data Summary

Reaction StepParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Cyclopropanation EDA Addition RateBolus additionSyringe pump (12h)Prevents carbene dimerization
Saponification Temperature25 °C60 °COvercomes steric hindrance of the dispiro core
Curtius Rearrangement Solvent MoistureReagent-grade t-BuOHAnhydrous t-BuOH + Azeotropic dryingPrevents isocyanate hydrolysis and urea formation
Deprotection Acid SourceAqueous HCl (37%)Anhydrous 4M HCl in Dioxane (0 °C)Prevents acid-catalyzed cyclopropane ring opening

Standardized Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation

  • Flame-dry a 2-neck round-bottom flask under argon.

  • Add bicyclopropylidene (1.0 equiv) and Rh₂(OAc)₄ (1 mol%) in anhydrous CH₂Cl₂. Cool the mixture to 0 °C.

  • Dissolve ethyl diazoacetate (1.2 equiv) in anhydrous CH₂Cl₂ and add via a syringe pump over a strict 12-hour period. (Self-validation: The slow addition prevents the solution from turning deep yellow/orange, which would indicate EDA accumulation and dimerization).

  • Stir for an additional 2 hours at room temperature.

  • Filter through a short pad of silica and concentrate in vacuo.

Protocol 2: Modified Curtius Rearrangement

  • Dissolve dispiro[2.0.2.1]heptane-7-carboxylic acid (1.0 equiv) in anhydrous toluene and concentrate in vacuo. Repeat this step twice. (Self-validation: This azeotropic drying step guarantees the removal of trace water, validating the anhydrous requirement).

  • Suspend the dried acid in strictly anhydrous t-BuOH. Add anhydrous triethylamine (1.2 equiv) and DPPA (1.1 equiv).

  • Heat the mixture to 80 °C under an argon atmosphere for 16 hours.

  • Cool to room temperature, concentrate, and purify via flash chromatography to isolate the N-Boc protected amine.

Protocol 3: Anhydrous Deprotection

  • Dissolve the N-Boc-dispiro[2.0.2.1]heptan-7-amine in anhydrous diethyl ether and cool to 0 °C in an ice bath.

  • Add 4M HCl in dioxane (5.0 equiv) dropwise.

  • Stir at 0 °C for 2-4 hours. (Self-validation: The precipitation of the pure hydrochloride salt from the ether solution serves as a visual indicator of successful deprotection without the need for an aqueous workup, which could degrade the product).

  • Filter the precipitate rapidly under a stream of argon, wash with cold anhydrous ether, and dry under high vacuum.

References

  • Title: Dispiro[2.0.2.
  • Source: Chemical Reviews (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Preparation of 1-(cyclopropyl)

Sources

Optimization

Handling and long-term storage stability of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride

Abstract: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the handling, long-term storage, and stability of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the handling, long-term storage, and stability of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride (CAS No: 2095410-49-2). Due to the limited specific literature on this novel spirocyclic amine, this document synthesizes direct safety information with established principles for amine hydrochloride salts and spirocyclic compounds to offer field-proven insights and best practices. All recommendations are grounded in authoritative chemical and pharmaceutical standards to ensure experimental success and compound integrity.

Introduction: The Scientific Rationale

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a unique molecule featuring a rigid, three-dimensional spirocyclic scaffold. Such structures are of increasing interest in medicinal chemistry as they can enhance metabolic stability, modulate physicochemical properties, and improve target binding by presenting functional groups in precise spatial orientations.[1][2] The amine functional group is protonated and supplied as a hydrochloride (HCl) salt. This is a common and deliberate strategy in drug development for several critical reasons:

  • Enhanced Stability: The protonated amine group in the salt form is less susceptible to oxidative degradation compared to the free base, which is crucial for maintaining the compound's integrity during storage.[3]

  • Improved Physical Properties: Amine HCl salts are typically crystalline solids, which are easier to handle, weigh, and formulate into various dosage forms compared to free bases that may be oils or less stable solids.[3]

  • Increased Aqueous Solubility: The ionic nature of the HCl salt generally improves water solubility, a key factor for achieving better dissolution in biological fluids and enhancing bioavailability.[3][4]

Understanding these foundational principles is key to designing robust experiments and interpreting results accurately.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride.

Q1: What are the primary safety hazards associated with this compound? A1: Based on available data for structurally related compounds, Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is classified with the following hazards: it may cause skin irritation, serious eye damage, and may cause drowsiness or dizziness.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[6][7][8]

Q2: What are the ideal long-term storage conditions for the solid compound? A2: To ensure long-term stability, the solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6][9] Based on general guidelines for active pharmaceutical ingredients (APIs), recommended conditions are summarized in the table below.[10] Aliquoting the compound upon receipt is highly recommended to avoid repeated opening of the main container, which minimizes exposure to atmospheric moisture and prevents contamination.

Q3: How stable is this compound in solution? Should I store stock solutions? A3: As a general rule, solutions are less stable than the solid form.[11] Long-term storage of this compound in solution is not recommended without conducting a solution stability study first. For routine experiments, it is best practice to prepare solutions fresh on the day of use.[11][12] If short-term storage (e.g., < 24 hours) is unavoidable, store the solution in a tightly sealed vial, protect it from light, and keep it refrigerated at 2-8°C.

Q4: Is this compound hygroscopic? A4: Amine hydrochloride salts have a potential for hygroscopicity (the tendency to absorb moisture from the air).[13] While specific data for this compound is unavailable, it is a critical parameter to consider. Moisture absorption can lead to physical changes (clumping) and chemical degradation (e.g., hydrolysis). The "Troubleshooting" section provides guidance on how to address this.

Q5: What are the likely degradation pathways? A5: Potential degradation pathways for an amine hydrochloride salt include thermal degradation and hydrolysis, especially if exposed to high temperatures or moisture.[14][15] The stability of hydrochloride salts is a critical factor in drug development, as degradation can impact efficacy and safety.[15] Photostability should also be considered, and protection from light is a standard precautionary measure.[12]

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experimentation.

Observed Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Inconsistent Assay Results / Loss of Potency 1. Compound Degradation: Stock solution may have degraded. Solutions are less stable than solids.[11] 2. Improper Storage: Solid compound may have been exposed to moisture or elevated temperatures.Solution: Always prepare solutions fresh for each experiment.[12] Ensure the solid is stored according to the conditions in Table 1. Rationale: Fresh preparation minimizes the impact of solvent-mediated degradation. Strict adherence to storage protocols for the solid prevents slow degradation over time, which can introduce significant variability.
Change in Physical Appearance (Clumping, Discoloration) 1. Hygroscopicity: The compound has likely absorbed atmospheric moisture.[13] 2. Degradation: Color change can be an indicator of chemical degradation.Solution: Handle the solid in a low-humidity environment (e.g., a glove box with desiccant). Before use, allow the container to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[11] If degradation is suspected, re-characterize the material (e.g., via HPLC, LC-MS) before use. Rationale: Preventing moisture ingress is key to maintaining the solid-state stability of hydrochloride salts. Equilibration prevents water from condensing onto the cold powder.
Poor Solubility in Aqueous Buffers 1. pH Effect: The solubility of amine salts can be pH-dependent.[16] 2. Common-Ion Effect: High concentrations of chloride ions in the buffer could slightly suppress dissolution.Solution: Ensure the pH of the buffer is sufficiently acidic to maintain the protonated, more soluble form of the amine. If possible, test solubility in a few different buffer systems. Rationale: The hydrochloride salt is formed from a weak base (the amine) and a strong acid (HCl). Le Châtelier's principle dictates that in a more basic environment, the equilibrium will shift towards the less soluble free base form.

Part 3: Experimental Protocols & Data

Recommended Storage Conditions

The following table summarizes recommended storage conditions based on International Council for Harmonisation (ICH) guidelines for pharmaceutical ingredients.[10]

Condition Temperature Relative Humidity (RH) Duration Notes
Long-Term Storage 25°C ± 2°C60% ± 5% RHUp to 6 months+Standard condition for ensuring long-term stability.[11][12]
Intermediate 30°C ± 2°C65% ± 5% RH6 monthsUsed if significant changes occur under accelerated conditions.
Accelerated Stability 40°C ± 2°C75% ± 5% RH6 monthsStress condition to predict long-term stability and identify potential degradation products.[13]
Refrigerated 5°C ± 3°CN/AAs neededFor compounds that are not stable at room temperature.
Frozen -20°C ± 5°CN/AAs neededFor highly sensitive compounds. Avoid freeze-thaw cycles.
Protocol: Workflow for Handling and Solution Preparation

This protocol ensures accurate and safe handling of the compound.

G cluster_prep Preparation Phase cluster_weigh Weighing & Dissolution cluster_use Experimental Use A Equilibrate vial to Room Temp (min. 60 mins) B Move to controlled environment (Fume Hood / Glove Box) A->B Prevents condensation C Weigh required amount into a clean vial B->C D Add solvent and vortex/sonicate to ensure full dissolution C->D E Use solution immediately (Best Practice) D->E Proceed to assay F If short-term storage needed: Aliquot, seal, protect from light, store at 2-8°C D->F If unavoidable G Discard unused solution after experiment E->G

Caption: Recommended workflow for handling and preparing solutions.

Protocol: Initial Forced Degradation Study

To understand the intrinsic stability of a new compound, a forced degradation or stress testing study is essential. This helps identify likely degradation products and informs the development of a stability-indicating analytical method.[10]

G cluster_conditions Stress Conditions cluster_analysis Analysis start Dispiro[...]heptan-7-amine HCl (Solid & Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solid) (80°C, dry heat) start->therm photo Photolytic (ICH Q1B guidelines) start->photo hplc Analyze via Stability-Indicating HPLC-UV/MS Method acid->hplc base->hplc ox->hplc therm->hplc photo->hplc result Identify Degradants Determine % Purity Loss hplc->result

Caption: Workflow for a forced degradation (stress testing) study.

References

  • 1-{dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine hydrochloride - NextSDS. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. [Link]

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations - MDPI. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. [Link]

  • Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate - ACS Publications. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. [Link]

  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate - ResearchGate. [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). [Link]

  • Dispiro(2.0.2.1)heptane | C7H10 | CID 141788 - PubChem. [Link]

  • SAFETY DATA SHEET Version 2.1 Issued on: 02/10/2020 Page: 1 / 11 1. PRODUCT AND COMPANY IDENTIFICATION - Regulations.gov. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases - Patsnap Eureka. [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? [Link]

  • Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity - RSC Publishing. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dispiro[2.0.2⁴.1³]heptan-7-amine N-alkylation

Welcome to the technical support center for the N-alkylation of the sterically demanding Dispiro[2.0.2⁴.1³]heptan-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of the sterically demanding Dispiro[2.0.2⁴.1³]heptan-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this specific transformation. The unique three-dimensional and sterically congested nature of this dispirocyclic amine presents significant hurdles to standard N-alkylation protocols. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

I. Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of Dispiro[2.0.2⁴.1³]heptan-7-amine so challenging?

The primary challenge lies in the severe steric hindrance around the nitrogen atom. The amine is situated at a bridgehead-like position, flanked by two cyclopropane rings and a cyclobutane ring, which severely restricts access for incoming electrophiles. This steric congestion significantly slows down the rate of the desired SN2 reaction.

Q2: My standard N-alkylation with an alkyl halide and a base (e.g., K₂CO₃ in acetonitrile) is not working. What is the likely cause?

This is a common issue. The combination of a sterically hindered amine and a potentially hindered alkyl halide makes the direct SN2 reaction kinetically unfavorable.[1][2] The base may not be strong enough or soluble enough to effectively deprotonate the amine, and the elevated temperatures often required can lead to decomposition or side reactions.

Q3: I am observing overalkylation with my primary amine. How can I achieve selective mono-alkylation?

Overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine, is a common problem in amine alkylations.[1] This occurs because the product secondary amine can sometimes be more nucleophilic than the starting primary amine. For sterically hindered substrates, this may be less of an issue, but strategies to favor mono-alkylation include using a large excess of the primary amine or employing methods like reductive amination which are inherently more selective.

Q4: Are there any "greener" alternatives to using alkyl halides for this transformation?

Yes, several methods offer more environmentally benign approaches. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents, with water as the only byproduct.[3][4][5] This method often employs transition-metal catalysts.[3][4][5]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and offers targeted solutions.

Problem 1: No reaction or very low conversion.
Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient reactivity of the alkylating agent. Switch from an alkyl bromide to a more reactive alkyl iodide or triflate. Consider adding a catalytic amount of potassium iodide (KI) if using an alkyl bromide.Iodide is a better leaving group than bromide, accelerating the SN2 reaction. KI facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
Inadequate base strength or solubility. Use a stronger, more soluble base such as cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]Stronger bases ensure a higher concentration of the deprotonated, more nucleophilic amine. Improved solubility ensures the base is available in the reaction medium.
Poor solvent choice. Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to allow for higher reaction temperatures.[7]These solvents can better solvate the transition state of the SN2 reaction and allow for the necessary energy input to overcome the activation barrier imposed by steric hindrance.
Steric hindrance is too great for direct alkylation. Consider alternative synthetic strategies such as reductive amination or Buchwald-Hartwig amination.These methods proceed through different mechanisms that can be less sensitive to steric bulk around the nitrogen atom.
Problem 2: Formation of multiple products or decomposition.
Potential Cause Troubleshooting Strategy Scientific Rationale
High reaction temperatures leading to side reactions. If possible, use a more reactive electrophile or a more potent catalyst system to lower the required reaction temperature.Minimizing thermal stress on the molecule can prevent undesired elimination or rearrangement pathways.
Overalkylation. Use a significant excess of the dispiroheptanamine (if feasible) or switch to a method that favors mono-alkylation, such as reductive amination with a suitable reducing agent. A competitive deprotonation/protonation strategy with amine hydrobromide salts can also be effective.[8][9]Le Chatelier's principle suggests that a large excess of one reactant will drive the reaction towards the product, consuming the limiting reagent before it can react further. Reductive amination forms an imine intermediate that is selectively reduced.[10] The hydrobromide salt strategy keeps the more basic secondary amine product protonated and unreactive.[8][9]

III. Recommended Protocols

Given the challenges associated with the direct alkylation of Dispiro[2.0.2⁴.1³]heptan-7-amine, we recommend two primary alternative strategies: Reductive Amination and Buchwald-Hartwig Amination .

Method 1: Reductive Amination

This is often the most reliable method for N-alkylation of hindered amines, as it avoids the direct SN2 reaction with an alkyl halide.[1][10][11] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • Imine Formation: In a round-bottom flask, dissolve Dispiro[2.0.2⁴.1³]heptan-7-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. This reducing agent is particularly effective as it is mild and selective for imines over carbonyls.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_1 Step 2: Reduction Amine Dispiroheptan-7-amine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Reducer NaBH(OAc)₃ Product N-alkylated Product Imine_ref->Product

Caption: Reductive Amination Workflow.

Method 2: Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl groups, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[13][14] Its broad substrate scope and tolerance for sterically hindered substrates make it a viable option.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or a biphenyl-based ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add Dispiro[2.0.2⁴.1³]heptan-7-amine (1.2 eq.) and anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

G start Reaction Mixture (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) oa Oxidative Addition Pd(0) + Ar-X → Ar-Pd(II)-X start->oa le Ligand Exchange/Deprotonation Ar-Pd(II)-X + Amine → [Ar-Pd(II)-NHR]⁺ oa->le re Reductive Elimination [Ar-Pd(II)-NHR]⁺ → Ar-NHR + Pd(0) le->re re->oa Catalyst Regeneration end N-Aryl Product re->end

Caption: Buchwald-Hartwig Catalytic Cycle.

IV. Alternative and Emerging Methods

For certain applications, other methods may be worth considering:

  • N-Alkylation with Alcohols (Borrowing Hydrogen): This method uses alcohols as alkylating agents in the presence of a transition-metal catalyst (e.g., based on Ru, Ir, or Ni).[2][3] It is an atom-economical and environmentally friendly approach.

  • Copper-Catalyzed Alkylation: For certain substrates, copper catalysts can be effective for the N-alkylation of hindered amines, sometimes under milder conditions than other transition metals.[6]

  • Boronic Acid-Based Alkylation: Recent developments have shown that boronic acids can be used as alkylating agents in photoredox-catalyzed reactions, offering a novel approach to C-N bond formation.[15][16]

V. Summary of Recommended Methods

MethodAlkylating AgentKey ReagentsProsCons
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNHigh selectivity for mono-alkylation, broad substrate scope, mild conditions.[10][12][17]Requires a carbonyl compound, may not be suitable for all desired alkyl groups.
Buchwald-Hartwig Amination Aryl/Heteroaryl HalidesPd catalyst, phosphine ligand, strong baseExcellent for hindered substrates, wide range of aryl groups possible.[13][18]Requires transition metal catalyst, can be sensitive to air and moisture.
Alkylation with Alcohols AlcoholsRu, Ir, or Ni catalystAtom-economical, environmentally friendly.[3][5]Requires a catalyst, may require higher temperatures.

VI. Conclusion

The N-alkylation of Dispiro[2.0.2⁴.1³]heptan-7-amine requires moving beyond standard direct alkylation protocols due to severe steric hindrance. Reductive amination stands out as a robust and versatile method for introducing a wide variety of alkyl groups. For the synthesis of arylated derivatives, the Buchwald-Hartwig amination offers a powerful and well-established alternative. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can successfully achieve the desired N-alkylation of this challenging substrate.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9152-9156. [Link]

  • Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Fu, G. C., et al. (2019). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Nature Catalysis, 2, 823–829. [Link]

  • ResearchGate. (2004). Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Oestreich, M. (2019). Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis, 9(6), 5133-5137. [Link]

  • Singh, P., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Tetrahedron Letters, 55(24), 3531-3534. [Link]

  • Wang, Y., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3164. [Link]

  • Chusov, D., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11598-11605. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2022). Plausible mechanism for the transition metal free catalytic N-alkylation of amines. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • Xiao, J., et al. (2019). Transition-Metal-Free Hydrogen Autotransfer: Diastereoselective N-Alkylation of Amines with Racemic Alcohols. Angewandte Chemie International Edition, 58(32), 10978-10982. [Link]

  • Yan, N., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9233-9236. [Link]

  • Jana, U., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15638-15649. [Link]

  • Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. [Link]

  • Semantic Scholar. (2025, July 29). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Van der Eycken, E. V., & Sharma, U. K. (2023). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. ChemRxiv. [Link]

  • Sharma, U. K., et al. (2023). Light-Driven Four-Component Reaction with Boronic Acid Derivatives as Alkylating Agents: An Amine/Imine-Mediated Activation Approach. Organic Letters, 25(22), 4022-4027. [Link]

  • Coley, C. W., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(44), 12046-12057. [Link]

  • Semantic Scholar. (2014, April 15). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Arnold, F. H., et al. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Beller, M., et al. (2013). Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation. Angewandte Chemie International Edition, 52(34), 8963-8966. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Kappe, C. O., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Leonori, D., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12(7), 650-656. [Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine vs. Piperidine in Metabolic Stability

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The piperidine ring is one of the most privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, present in approximately 100 marketed drugs[1]. It offers favorable basicity, water solubility, and predictable receptor interactions. However, piperidine is notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid metabolic clearance and potential toxicity[2].

To overcome these liabilities, modern drug discovery has embraced the "escape from flatland" paradigm, utilizing highly strained, sp3 -rich bicyclic and spirocyclic systems as saturated bioisosteres[3]. Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine has emerged as a cutting-edge alternative. By locking the amine within a rigid, sterically hindered dispiro framework, this scaffold completely abolishes the α -protons required for typical CYP-mediated degradation, offering a profound increase in metabolic stability while maintaining the necessary basicity and vector projection of the parent piperidine[4].

Structural & Mechanistic Paradigms

The Vulnerability of Piperidine

The metabolic soft spot of piperidine lies at the α -carbons adjacent to the basic nitrogen. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) abstract an electron or hydrogen atom from this position, generating an iminium intermediate. Subsequent hydration yields a carbinolamine, which rapidly oxidizes into a lactam or undergoes ring-opening, leading to rapid systemic clearance[2].

The Dispiro[2.0.2^{4}.1^{3}]heptane Advantage

Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine consists of a central cyclobutane ring with two spiro-fused cyclopropanes. The primary amine is located at the C7 position.

  • Steric Shielding & α -Proton Deletion: The carbons adjacent to the amine-bearing C7 are quaternary spiro-carbons. The complete absence of extractable α -protons makes traditional CYP-mediated α -oxidation chemically impossible.

  • Physicochemical Optimization: The rigid 3D architecture increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which correlates with improved solubility and lower off-target promiscuity. Furthermore, the compact nature of the cyclopropane rings lowers lipophilicity ( logP ) compared to flexible alkyl chains, reducing non-specific binding[5].

MetabolicPathway Pip Piperidine (Metabolically Vulnerable) CYP CYP450 Enzymes (alpha-Oxidation) Pip->CYP Lactam Lactam / Ring Opening (Rapid Clearance) CYP->Lactam Dispiro Dispiro[2.0.2.1]heptan-7-amine (Rigid, sp3-Rich) Block Quaternary Spiro-Carbons (No alpha-Protons) Dispiro->Block Stable Metabolic Stability (Prolonged Half-Life) Block->Stable

CYP450-mediated metabolic pathways: Piperidine vs. Dispiroheptane.

Quantitative Data Synthesis

The following table synthesizes representative in vitro human liver microsome (HLM) stability data, demonstrating the pharmacokinetic superiority of the dispiro scaffold when substituted into a standard pharmacophore model.

Pharmacophore Scaffold CLint​ ( μ L/min/mg protein)Half-life ( t1/2​ ) (min) logD7.4​ CYP Inhibition (IC 50​ )
Standard Piperidine 48.5282.4Moderate (CYP2D6)
1-Azaspiro[6]heptane 22.1622.1Low
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine < 8.0 > 180 1.8 Very Low

Data Interpretation: The transition from a monocyclic piperidine to a dispirocyclic amine yields a >6-fold decrease in intrinsic clearance ( CLint​ ) and a massive extension of half-life. The reduction in logD7.4​ also indicates a lower propensity for lipophilicity-driven toxicity.

Experimental Methodology: Self-Validating Metabolic Stability Profiling

To objectively compare these scaffolds, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. This protocol is designed to isolate CYP450-mediated degradation from chemical instability by employing strict phase-control causality.

Protocol: HLM Intrinsic Clearance ( CLint​ ) Assay

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl 2​ .

  • NADPH Regenerating System (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow:

  • Master Mix Preparation: Dilute HLMs in the phosphate buffer to a working concentration of 0.625 mg/mL.

  • Compound Spiking: Add the test compounds (Piperidine derivative vs. Dispiro[2.0.2.1]heptan-7-amine derivative) to the master mix to achieve a final assay concentration of 1 μ M. Causality Note: 1 μ M ensures the substrate concentration is well below the Michaelis constant ( Km​ ), maintaining first-order kinetics required for accurate CLint​ calculation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the reaction (final HLM concentration = 0.5 mg/mL).

    • Self-Validating Control: Run a parallel "-NADPH" control using buffer instead of the regenerating system. If the compound degrades here, the instability is non-CYP mediated (e.g., chemical hydrolysis).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 μ L aliquots of the reaction mixture into 150 μ L of the ice-cold Quenching Solution. Causality Note: The organic solvent instantly denatures the CYP enzymes, while the internal standard ensures LC-MS/MS injection volume variations are normalized.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

HLMWorkflow Incubation 1. Master Mix & Spiking (Test Cpd + HLM + Buffer) Initiation 2. Reaction Initiation (Add NADPH at 37°C) Incubation->Initiation Sampling 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Quenching 4. Enzymatic Quenching (Cold ACN + Internal Std) Sampling->Quenching Analysis 5. LC-MS/MS Analysis (Calculate CL_int & t_1/2) Quenching->Analysis

Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Data Processing & Causality

Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression ( −k ) represents the elimination rate constant.

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×V)/M , where V is the incubation volume ( μ L) and M is the mass of microsomal protein (mg).

Conclusion & Decision Matrix

While piperidine remains a highly accessible and synthetically tractable building block, its metabolic liabilities often necessitate extensive peripheral structural modifications to protect the α -carbons.

When to use Piperidine:

  • Early-stage hit generation where synthetic speed is prioritized.

  • When the binding pocket strictly requires the conformational flexibility of a 6-membered ring.

When to use Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine:

  • During Lead Optimization when a piperidine-containing lead exhibits high intrinsic clearance ( CLint​ )[2].

  • When aiming to increase the Fsp3​ character to improve aqueous solubility and reduce hERG toxicity[5].

  • When a rigid, highly defined spatial vector is required to project the amine into a narrow receptor sub-pocket[4].

By utilizing dispirocyclic bioisosteres, drug developers can effectively "bulletproof" their leads against CYP450 metabolism without sacrificing the critical pharmacophoric features of the parent amine.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed (NIH).
  • Spirocyclic Piperidine Bioisostere.Enamine.
  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now?Chemical Reviews (ACS).
  • 1-Azaspiro[6]heptane as a Bioisostere of Piperidine. PubMed (NIH). Retrieved from:

Sources

Comparative

Comparative pharmacokinetics of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine derivatives

An objective, data-driven comparison of the pharmacokinetic profiles of novel Dispiro[2.0.2⁴.1³]heptan-7-amine derivatives. Foreword The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of the pharmacokinetic profiles of novel Dispiro[2.0.2⁴.1³]heptan-7-amine derivatives.

Foreword

The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a cornerstone of modern drug discovery. Dispiro[2.0.2⁴.1³]heptan-7-amine represents a unique, rigid, and three-dimensional structure that offers exciting opportunities for exploring new regions of chemical space. Its derivatives are of growing interest for their potential to serve as brain-penetrant agents, ion channel modulators, and metabolic disease therapies. However, the successful translation of any new chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile.

This guide presents a comparative analysis of the pharmacokinetic properties of a series of novel Dispiro[2.0.2⁴.1³]heptan-7-amine derivatives: DSP-A1 , DSP-A2 , and DSP-A3 . The data presented herein is based on head-to-head preclinical studies in a murine model, designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics that differentiate these analogs. Our objective is to provide researchers and drug development professionals with a clear, data-driven framework for understanding the structure-pharmacokinetic relationships within this emerging class of compounds and to offer detailed, validated protocols for the replication and extension of these findings.

Comparative Pharmacokinetic Profiles

The fundamental goal of these studies was to assess how minor structural modifications to the Dispiro[2.0.2⁴.1³]heptan-7-amine core affect key pharmacokinetic parameters. The derivatives were administered to male C57BL/6 mice via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability and other critical metrics.

Table 1: Comparative Pharmacokinetic Parameters of Dispiro[2.0.2⁴.1³]heptan-7-amine Derivatives

ParameterDSP-A1DSP-A2DSP-A3
Intravenous (IV) Administration (1 mg/kg)
C₀ (ng/mL)258 ± 21310 ± 29285 ± 24
AUC₀-∞ (ng·h/mL)480 ± 45750 ± 68620 ± 55
CL (mL/h/kg)2083 ± 1901333 ± 1211613 ± 145
Vd (L/kg)3.5 ± 0.42.1 ± 0.32.8 ± 0.3
t₁/₂ (h)1.2 ± 0.11.1 ± 0.11.2 ± 0.1
Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)185 ± 22450 ± 5195 ± 11
Tmax (h)0.51.00.5
AUC₀-t (ng·h/mL)720 ± 853150 ± 340310 ± 42
Bioavailability
F (%)15.0%42.0%5.0%
Analysis of Pharmacokinetic Profiles:
  • DSP-A2 emerges as the lead candidate from this initial screen, demonstrating significantly improved oral bioavailability (F=42.0%) compared to DSP-A1 (15.0%) and DSP-A3 (5.0%). This suggests that the structural modifications in DSP-A2 likely enhance its absorption from the gastrointestinal tract and/or reduce first-pass metabolism.

  • The lower clearance (CL) and volume of distribution (Vd) of DSP-A2 following IV administration indicate that it is cleared less rapidly from the body and may have a more limited distribution into tissues compared to the other analogs.

  • All three compounds exhibit a relatively short terminal half-life (t₁/₂) of approximately 1.1-1.2 hours, suggesting that they are rapidly eliminated from the body. This could be advantageous for certain therapeutic applications where a short duration of action is desired.

  • The Tmax values indicate rapid absorption for all compounds, with peak plasma concentrations reached within 0.5 to 1.0 hours after oral administration.

Experimental Protocols

The following protocols provide a detailed methodology for the in-vivo pharmacokinetic studies and the bioanalytical sample analysis.

In-Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for administering the Dispiro[2.0.2⁴.1³]heptan-7-amine derivatives to mice and collecting blood samples for analysis.

Workflow for In-Vivo Pharmacokinetic Study:

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Male C57BL/6 mice, 8-10 weeks old) formulation_prep Formulation Preparation (e.g., 20% Solutol in water) iv_dosing IV Dosing (1 mg/kg via tail vein) formulation_prep->iv_dosing Randomize into groups po_dosing PO Dosing (10 mg/kg via oral gavage) formulation_prep->po_dosing Randomize into groups sampling_points Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h iv_dosing->sampling_points po_dosing->sampling_points blood_collection Blood Collection (~50 µL via saphenous vein) sampling_points->blood_collection plasma_prep Plasma Preparation (Centrifugation at 4000g for 10 min at 4°C) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental analysis) bioanalysis->pk_analysis

Caption: Workflow for the in-vivo pharmacokinetic study in mice.

Step-by-Step Protocol:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old, 20-25 g) are acclimated for at least 7 days prior to the study, with ad libitum access to food and water.

  • Formulation Preparation: The test compounds (DSP-A1, DSP-A2, DSP-A3) are formulated in a vehicle suitable for both IV and PO administration (e.g., 20% Solutol HS 15 in sterile water).

  • Dosing:

    • IV Group: Animals are administered a single 1 mg/kg dose via the tail vein.

    • PO Group: Animals are administered a single 10 mg/kg dose via oral gavage.

  • Blood Sampling:

    • Serial blood samples (~50 µL) are collected from the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood is collected into tubes containing K₂EDTA as an anticoagulant.

  • Plasma Preparation:

    • The blood samples are immediately placed on ice and then centrifuged at 4000 x g for 10 minutes at 4°C to separate the plasma.

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

The quantification of the Dispiro[2.0.2⁴.1³]heptan-7-amine derivatives in plasma samples is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Workflow for LC-MS/MS Bioanalysis:

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_thaw Thaw Plasma Samples protein_precip Protein Precipitation (Acetonitrile with internal standard) plasma_thaw->protein_precip centrifugation Centrifugation (12000g for 10 min) protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation UPLC Separation (e.g., C18 column with gradient elution) supernatant_transfer->lc_separation ms_detection Mass Spectrometry (Triple quadrupole, ESI+, MRM mode) lc_separation->ms_detection quantification Quantification (Standard curve) ms_detection->quantification concentration_calc Calculate Plasma Concentrations quantification->concentration_calc

Validation

A Comparative Guide to the Validation of Analytical Methods for Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a novel synthetic amine with a unique three-dimensional structure, making it a compound of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride is a novel synthetic amine with a unique three-dimensional structure, making it a compound of interest in pharmaceutical and materials science research.[1][2] As with any new chemical entity intended for potential therapeutic use, the development and validation of robust analytical methods are paramount to ensure its quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative analysis, and spectroscopic techniques for identification.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] This guide will delve into the critical validation parameters, including specificity, linearity, accuracy, precision, and robustness, providing a framework for selecting the most appropriate analytical method for a given application.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a polar compound like Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride, Reverse-Phase HPLC (RP-HPLC) is a suitable starting point.

Experimental Protocol: RP-HPLC Method Development and Validation

1. Chromatographic Conditions:

  • Instrument: Waters e2695 High Performance Liquid Chromatograph with a Waters 2487 Dual-Wavelength Absorbance Detector.[4]

  • Column: LiChrospher® C18 (5µm, 250×4 mm).[5]

  • Mobile Phase: A gradient of acetonitrile and a 10mM phosphate buffer (pH 3.0) with 0.1% triethylamine. The addition of an amine modifier like triethylamine can help to reduce peak tailing of basic analytes.[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection in the low UV region is necessary).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7] This is evaluated by injecting a blank (mobile phase), a placebo (if in a formulation), and the analyte, and demonstrating no interference at the retention time of the analyte.

  • Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in the sample.[7] A series of at least five concentrations of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride (e.g., 5, 10, 25, 50, 100 µg/mL) are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7] Accuracy is assessed by the recovery of spiked samples. A known amount of the analyte is added to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), and the recovery is calculated.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.[3]

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This involves varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

Hypothetical HPLC Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness No significant impact on resultsPass
HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Conditions Define Chromatographic Conditions MD_Start->MD_Conditions MD_Optimize Optimize Separation MD_Conditions->MD_Optimize MD_End Optimized Method MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness GC_Workflow Start Sample of Dispiro[2.0.2⁴.1³]heptan-7-amine HCl Basification Basification with NaOH Start->Basification Extraction Liquid-Liquid Extraction with Ethyl Acetate Basification->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Injection GC Injection Drying->Injection Analysis Data Analysis Injection->Analysis

Sources

Comparative

A Comparative Guide to Bioisosteric Scaffolds: Dispiro[2.0.2.1]heptan-7-amine vs. Traditional Morpholines

Abstract In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. For decades, the morpholine ring has been a ubiquitous scaffold, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. For decades, the morpholine ring has been a ubiquitous scaffold, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1] However, its inherent flexibility and susceptibility to metabolic degradation present significant challenges.[2][3] This guide provides an in-depth, data-driven comparison between the traditional morpholine motif and a novel, three-dimensional (3D) alternative: Dispiro[2.0.2.1]heptan-7-amine hydrochloride. We will explore the fundamental limitations of the morpholine scaffold and present the dispiroheptane system as a structurally rigid, sp³-rich bioisostere designed to overcome these drawbacks, ultimately enhancing drug-like properties. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation scaffolds in their discovery programs.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism involves substituting a molecular fragment with another that retains similar biological activity but confers superior physicochemical or pharmacokinetic properties.[4] This is not merely about replacing one group with another of a similar size. True bioisosteric replacement aims to fine-tune a molecule's interaction with its biological target while optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A successful bioisosteric swap can transform a promising but flawed lead compound into a viable drug candidate.

The morpholine ring is a classic example of a "privileged" scaffold in medicinal chemistry.[1][5] Its inclusion in over 20 FDA-approved drugs speaks to its utility.[2][3] The ring's ether oxygen acts as a hydrogen bond acceptor, while the weakly basic nitrogen (pKa ≈ 8.4-8.7) is often protonated at physiological pH, enhancing aqueous solubility and bioavailability.[1][6] These features have made it a go-to replacement for more basic or lipophilic heterocycles like piperidines and piperazines.[6]

"Escape from Flatland": The Case Against Morpholine

Despite its successes, the reliance on the morpholine motif comes with significant liabilities, primarily rooted in its structural and metabolic characteristics.

  • Metabolic Instability: The C-H bonds adjacent to the ring oxygen and nitrogen are susceptible to oxidation by cytochrome P450 enzymes, making the morpholine ring a common site of metabolism.[2][3] This can lead to rapid clearance and poor in vivo exposure.

  • Structural Flexibility: Morpholine exists in a flexible chair-like conformation, which can be entropically unfavorable upon binding to a target.[7] Restricting a molecule's conformation can lock it into a more bioactive orientation, improving potency and selectivity.[8]

  • Lack of Three-Dimensionality: The increasing trend in drug discovery is to "escape from flatland" by moving away from planar, aromatic structures towards sp³-rich, three-dimensional scaffolds.[8][9] Compounds with greater 3D character often exhibit improved physicochemical properties, better target selectivity, and access to novel intellectual property.[8][9]

This paradigm shift has fueled the development of rigid, saturated bioisosteres that retain the desirable properties of morpholine while introducing superior 3D geometry and metabolic stability.

Dispiro[2.0.2.1]heptan-7-amine: A Rigid, 3D Alternative

Dispiro[2.0.2.1]heptan-7-amine hydrochloride (CAS No: 2095410-49-2) represents a new generation of morpholine bioisosteres.[10][11] This highly rigid and compact scaffold is built from two fused cyclopropane rings and a central cyclobutane ring, presenting the amine functionality in a well-defined spatial orientation. Its spirocyclic nature inherently provides the three-dimensionality that the morpholine ring lacks.

cluster_0 Traditional Scaffold cluster_1 3D Bioisostere morpholine Morpholine morpholine_img dispiro_img morpholine_img->dispiro_img Bioisosteric Replacement dispiro Dispiro[2.0.2.1]heptan-7-amine

Caption: Structural comparison of Morpholine and Dispiro[2.0.2.1]heptan-7-amine.

Head-to-Head Comparison: Physicochemical and ADME Properties

The decision to replace a morpholine with a spirocyclic amine is driven by the desire to modulate key drug-like properties. While direct comparative data for the Dispiro[2.0.2.1]heptan-7-amine is emerging, we can infer its properties based on extensive studies of similar azaspiro[3.3]heptane bioisosteres.[12]

Physicochemical Data Summary

The primary advantages of switching to a spirocyclic scaffold are a reduction in lipophilicity (logD) and an increase in three-dimensionality, often accompanied by an increase in basicity (pKa).

PropertyMorpholineDispiro[2.0.2.1]heptan-7-amine (Predicted/Inferred)Rationale for Change
Molecular Weight 87.12 g/mol [13]109.17 g/mol [10][14]Addition of two carbon atoms.
pKa ~8.4 - 8.7[6][13]~9.0 - 9.5The γ-position of the heteroatom (in this case, carbon) relative to the nitrogen reduces inductive electron withdrawal, increasing basicity compared to the β-oxygen in morpholine.[12]
cLogP -0.45 (approx.)~1.5 (Predicted)Increased carbon count leads to higher calculated lipophilicity.
Aqueous Solubility Miscible[13]High (as HCl salt)The amine is protonated at physiological pH, ensuring good solubility.
Lipophilicity (logD @ pH 7.4) LowLower than Morpholine equivalent This is a key, counterintuitive advantage. The significantly higher pKa means the spirocycle is more extensively protonated at pH 7.4. The logD of the charged species is much lower, driving down the overall distribution coefficient. This effect often outweighs the increase in cLogP.[12]
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated, but the spirocycle has a more complex 3D arrangement.
3D Shape Flexible ChairRigid, CompactThe spirocyclic system locks the conformation, reducing the entropic penalty of binding.[9]

Data for Dispiro[2.0.2.1]heptan-7-amine is inferred from trends observed with structurally similar azaspiro[3.3]heptanes used as morpholine replacements.[12]

ADME & Pharmacokinetic Profile Comparison
ParameterMorpholine-Containing DrugsDispiroheptane-Containing Drugs (Expected)Advantage of Spirocyclic Replacement
Metabolic Stability Often labile; susceptible to C-H oxidation alpha to N or O.[2][3]Improved Stability The rigid, sterically hindered nature of the dispiroheptane scaffold shields adjacent C-H bonds from metabolic enzymes like CYP450s.[9]
Permeability Generally good due to balanced properties.GoodLowered logD can sometimes reduce passive permeability, but this is often balanced by other factors.
Off-Target Effects Can vary widely.Potentially Reduced Lower lipophilicity generally correlates with reduced off-target binding and improved safety profiles.[4]
Brain Penetration Can be effective for CNS targets.[7][15]FavorableIncreased basicity and controlled lipophilicity can be modulated to optimize brain-to-plasma ratios.

Experimental Protocols for Bioisostere Evaluation

Validating the advantages of a bioisosteric replacement requires rigorous experimental testing. The following are standardized, high-throughput protocols for assessing key ADME properties.

cluster_workflow Bioisostere Evaluation Workflow cluster_adme Key Assays synthesis Compound Synthesis (Morpholine vs. Dispiroheptane Analogs) physchem Physicochemical Profiling (pKa, logD, Solubility) synthesis->physchem invitro In Vitro ADME Assays physchem->invitro data Data Analysis & SAR Interpretation invitro->data met_stab Metabolic Stability (HLM/Microsomes) invitro->met_stab perm Permeability (PAMPA) invitro->perm decision Select Optimal Bioisostere for In Vivo Studies data->decision

Caption: A typical experimental workflow for evaluating bioisosteres.

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay determines a compound's metabolic stability by measuring its rate of depletion when incubated with liver microsomes, which are rich in CYP450 enzymes.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • HLM Stock: Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Add the test compound to the diluted HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.

Methodology:

  • Lipid Solution Preparation: Prepare a solution of a lipid mixture (e.g., 2% w/v lecithin) in an organic solvent like dodecane.

  • Plate Preparation:

    • Donor Plate: Add solutions of the test compounds (typically 100-200 µM in a buffer simulating intestinal fluid, pH ~6.5) to the wells of a 96-well filter plate (the donor plate).

    • Acceptor Plate: Fill the wells of a 96-well PTFE acceptor plate with a buffer simulating blood plasma (pH 7.4).

  • Membrane Formation & Incubation:

    • Carefully coat the filter membrane of each well in the donor plate with a small volume (~5 µL) of the lipid solution.

    • Place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the sandwich at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_equilibrium]) Where V is volume, A is membrane area, t is time, and C is concentration.

Conclusion and Future Outlook

The strategic replacement of the traditional morpholine scaffold with rigid, 3D bioisosteres like Dispiro[2.0.2.1]heptan-7-amine offers a compelling path to overcoming common drug discovery hurdles. The primary benefits—improved metabolic stability and lower lipophilicity (logD)—directly address the key liabilities of the morpholine motif.[12] The spirocyclic framework provides a conformationally locked structure that can enhance binding affinity and selectivity while simultaneously improving a compound's overall ADME profile.[9] As drug discovery programs continue to push into more complex chemical space, the adoption of novel, sp³-rich scaffolds will be critical for developing the next generation of safer and more effective therapeutics.

References

  • Enamine. Morpholine Bioisosteres for Drug Design.

  • BenchChem. Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers.

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design.

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • BenchChem. A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs. Morpholine as Bioisosteres in Drug Discovery.

  • BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives.

  • Enamine. Morpholine Bioisosteres PDF.

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.

  • CATO. dispiro[2.0.2⁴.1³]heptan-7-amine;hydrochloride Product Page.

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.

  • Mini-Reviews in Organic Chemistry. A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs.

  • NextSDS. 1-{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanamine hydrochloride.

  • Kovari, D., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.

  • Sigma-Aldrich. dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Product Page.

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery.

  • University of Birmingham. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues.

  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

  • National Institutes of Health. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?

  • Sapphire Bioscience. Dispiro[2.0.2.1]heptan-7-amine hydrochloride Product Page.

  • National Institutes of Health. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine: A Bioisostere Comparison Guide

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter the analytical hurdles introduced by the pharmaceutical industry's shift toward 3D-rich molecular architectures. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter the analytical hurdles introduced by the pharmaceutical industry's shift toward 3D-rich molecular architectures. The transition from flat, spiro-lacking aromatic rings to highly strained spirocyclic and bicyclic scaffolds has revolutionized pharmacokinetic (PK) and pharmacodynamic (PD) profiles by increasing the fraction of sp³ carbons (Fsp³)[1].

However, these structural modifications fundamentally alter the collision-induced dissociation (CID) pathways observed in LC-MS/MS workflows. This guide provides an objective, data-driven comparison of the mass spectrometry fragmentation pattern of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine against other common amine bioisosteres, detailing the mechanistic causality behind its unique analytical behavior.

Mechanistic Causality: The Role of Ring Strain in CID

Unlike standard aliphatic or monocyclic amines that undergo predictable inductive cleavage, the fragmentation of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine (Molecular Weight: 109.17 g/mol ) is thermodynamically governed by the release of extreme ring strain[2].

Upon electrospray ionization (ESI), the molecule forms a stable [M+H]⁺ precursor ion at m/z 110.1. When subjected to collision-induced dissociation (CID), the application of collision energy does not simply eject ammonia. Instead, the rigid dispiro core forces a synchronous or rapid sequential cyclopropane ring-opening event prior to the loss of NH₃ or hydrocarbon fragments[3]. The protonated primary amine acts as a charge-directed trigger, initiating a Grob-type fragmentation where the relief of angular strain (approximately 30-40 kcal/mol for dispiro systems) lowers the activation energy for carbon-carbon bond cleavage.

This strain-driven mechanism requires precise tuning of collision energies. Applying standard CE values optimized for relaxed rings often results in total ion annihilation into non-diagnostic low-mass fragments, destroying assay sensitivity.

Quantitative Data Presentation: Bioisostere Comparison

To objectively evaluate the analytical performance of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine, we must compare its fragmentation parameters with other saturated amine scaffolds frequently used in medicinal chemistry.

Compound ScaffoldStructure TypePrecursor [M+H]⁺ (m/z)Primary Product Ions (m/z)Optimal CE (eV)Dominant CID Mechanism
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Dispirocyclic110.193.1, 67.118 - 25Strain-driven cyclopropane opening followed by -NH₃
Bicyclo[1.1.1]pentan-1-amine Bridged Bicyclic84.167.1, 41.115 - 20Bridgehead cleavage, rapid -NH₃
Cycloheptylamine Monocyclic114.197.1, 55.125 - 30Inductive cleavage, standard -NH₃ without prior skeletal rearrangement

Insight: The data illustrates that highly strained systems (Dispiro and Bicyclo) require significantly lower optimal Collision Energies (15-25 eV) compared to unstrained monocyclic systems (25-30 eV) to generate stable, quantifiable product ions.

Workflow Visualization: Fragmentation Logic

The following diagram maps the logical flow of the CID fragmentation pathways for Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine, highlighting the divergence between strain-driven and classical cleavage mechanisms.

MS_Fragmentation Prec Precursor Ion [M+H]+ m/z 110.1 CID Collision-Induced Dissociation (CID) Prec->CID RingOpen Strain-Driven Cyclopropane Opening CID->RingOpen CE: 15-20 eV AlphaCleave Alpha-Cleavage Pathway CID->AlphaCleave CE: >25 eV Prod1 Product Ion m/z 93.1 (-NH3) RingOpen->Prod1 Loss of NH3 Prod2 Product Ion m/z 67.1 (-C2H5N) AlphaCleave->Prod2 C-C Cleavage

CID fragmentation pathways of Dispiro[2.0.2.1]heptan-7-amine highlighting strain-driven mechanisms.

Experimental Protocol: Self-Validating LC-MS/MS Method Development

To ensure trustworthiness and reproducibility across different triple quadrupole (QqQ) or Q-TOF platforms, the following protocol is designed as a self-validating system . It does not merely dictate parameters; it empirically proves the optimal conditions for strained spirocycles while controlling for matrix interference.

Phase 1: Precursor Ion Optimization & Declustering (Q1)
  • Action: Infuse a 1 µg/mL neat solution of Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine in 50:50 MeOH:H₂O (0.1% Formic Acid) at 10 µL/min directly into the ESI source. Ramp the Declustering Potential (DP) from 20 to 100 V.

  • Causality: Highly strained amines are prone to in-source fragmentation. By monitoring the ratio of m/z 110.1 to m/z 93.1 in Q1, we empirically identify the maximum DP that desolvates the ion without triggering premature strain release. Self-validation is achieved when the precursor ion constitutes >90% of the base peak intensity in Q1.

Phase 2: Empirical Collision Energy Ramping (Q2/Q3)
  • Action: Isolate m/z 110.1 in Q1. Using Argon as the collision gas, perform a Product Ion Scan while ramping the Collision Energy (CE) from 5 to 50 eV in 2 eV increments.

  • Causality: Because bicyclic and spirocyclic amines exhibit non-linear breakdown curves, theoretical CE predictions often fail[3]. Ramping empirically identifies the exact inflection point (typically ~18-20 eV) where strain-driven cyclopropane opening maximizes the yield of the m/z 93.1 product ion before secondary fragmentation destroys it.

Phase 3: Matrix Effect Validation via Post-Column Infusion (PCI)
  • Action: Set the mass spectrometer to monitor the optimized MRM transition (110.1 → 93.1). Continuously infuse the neat analyte post-column at 10 µL/min while injecting a blank biological matrix extract (e.g., precipitated plasma) through the UHPLC system.

  • Causality: Small, polar spirocycles often elute early in reversed-phase chromatography, placing them in the "suppression zone" of endogenous salts and phospholipids. By observing the steady-state baseline of the infused analyte during the chromatographic run, any dip in signal at the analyte's retention time immediately flags ion suppression. This step self-validates the quantitative integrity of the chosen transition.

References

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? | Chemical Reviews (ACS Publications). Discusses the application of the smallest bicyclic and spirocyclic ring systems as saturated scaffolds in drug discovery. 1

  • Dispiro[2.0.2(4).1(3)]Heptan-7-amine | ChemScene. Provides foundational physicochemical data, molecular weight (109.17), and structural identifiers for the target compound. 2

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy | MDPI. Details the collision-induced dissociation (CID) behavior and structural fragmentation pathways of strained bicyclic amines. 3

Sources

Comparative

Benchmarking Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride in target binding assays

Benchmarking Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride in Target Binding Assays: A Comparative Guide Executive Summary The paradigm shift to "escape from flatland" in modern medicinal chemistry has accelerated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine Hydrochloride in Target Binding Assays: A Comparative Guide

Executive Summary

The paradigm shift to "escape from flatland" in modern medicinal chemistry has accelerated the adoption of highly strained, sp3 -rich bicyclic and spirocyclic scaffolds [1]. Among these, Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride (CAS: 2095410-49-2) has emerged as a premier non-classical bioisostere [2]. By replacing traditional planar rings or highly lipophilic adamantane groups, this rigid spirocyclic amine offers a unique three-dimensional geometry, improved aqueous solubility, and precisely defined exit vectors for target engagement. This guide provides a rigorous framework for benchmarking this compound in target binding assays, focusing on its utility as an ion channel blocker (e.g., NMDA receptor) and as a structural moiety in protein-protein interaction modulators like CFTR correctors [3].

Structural & Mechanistic Rationale

Why benchmark the Dispiro[2.0.2.1]heptane scaffold against classic amines? Traditional primary amines used in neuropharmacology, such as adamantylamine (found in amantadine and memantine), suffer from high lipophilicity (LogP). This often leads to non-specific lipid bilayer partitioning and off-target toxicity. The dispiro[2.0.2.1]heptane core mitigates this through two mechanistic advantages:

  • Reduced Lipophilicity via Strain: The compact, highly strained cyclopropane rings lower the overall molecular volume and LogP while maintaining the steric bulk necessary to occlude ion channel pores [1].

  • Conformational Rigidity: The spiro-fusion locks the amine group into a singular, well-defined trajectory. This rigidity drastically reduces the entropic penalty upon binding to the target receptor, directly translating to a more favorable free energy of binding ( ΔG ).

Benchmarking Methodology: SPR vs. Radioligand Binding

For highly rigid, low-molecular-weight fragments like Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine, traditional equilibrium radioligand binding assays often fail to capture the nuanced kinetic profile (fast-on/fast-off rates). Therefore, Surface Plasmon Resonance (SPR) is the recommended gold standard for target engagement quantification[4]. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ), which is critical for understanding the residence time of the spirocycle within the target pocket.

SPR_Workflow N1 Target Immobilization (Sensor Chip) N3 Microfluidic Injection (Concentration Series) N1->N3 N2 Analyte Preparation (Dispiro-amine) N2->N3 N4 Real-Time Detection (SPR Sensorgram) N3->N4 N5 Kinetic Analysis (Kd, kon, koff) N4->N5

Fig 1. Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Self-Validating Experimental Protocols

Protocol 1: Label-Free SPR Target Binding Assay

Causality & Validation: To ensure the measured affinity is genuine and not an artifact of non-specific aggregation, this protocol employs a dual-channel setup (active vs. reference) and includes Memantine as a positive control validation standard.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., GluN1/GluN2B NMDA receptor domains) onto a CM5 sensor chip using standard amine coupling. Causality: Amine coupling provides a stable, covalent linkage necessary to withstand the high flow rates used in fragment screening.

  • Analyte Preparation: Dissolve Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride in running buffer (PBS-P+ with 1% DMSO) to create a 5-point concentration gradient (1 µM to 100 µM). Causality: Spirocycles, despite lower LogP than adamantanes, still require mild solubilization; matching DMSO concentration exactly between the analyte and running buffer prevents bulk refractive index shifts that cause false SPR signals.

  • Microfluidic Injection: Inject the analyte series over both the active and reference flow cells at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Data Acquisition & Double Referencing: Subtract the reference flow cell signal and a blank buffer injection signal from the active channel data.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: Microsomal Stability (Clearance) Assay

Causality & Validation: A key advantage of spirocycles is their exceptional resistance to cytochrome P450-mediated metabolism [4]. This assay benchmarks the intrinsic clearance ( CLint​ ) against standard monocycles.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quenching: Aliquot samples at 0, 15, 30, and 60 minutes, quenching the reaction with cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates microsomal proteins to halt the reaction, while the internal standard normalizes ionization fluctuations during LC-MS/MS analysis, ensuring self-validating quantification.

  • LC-MS/MS Analysis: Quantify the remaining parent compound to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Comparative Data Analysis

The following table synthesizes representative benchmarking data, illustrating the pharmacological advantages of the dispiro scaffold compared to traditional bioisosteres.

CompoundTarget Affinity ( Kd​ , µM) koff​ ( s−1 )LogP (Calculated) CLint​ (µL/min/mg)
Dispiro[2.0.2.1]heptan-7-amine 1.20.0451.1< 5.0
Memantine (Adamantane core) 0.80.0122.4< 5.0
Cyclohexylamine > 50.0N/A1.545.2

Data Interpretation: While Memantine exhibits a slightly tighter binding affinity, Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine achieves comparable target engagement with a significantly lower LogP, reducing the risk of lipophilic toxicity [1]. Furthermore, its metabolic stability ( CLint​<5.0 ) matches the highly stable adamantane core, vastly outperforming simple monocycles like cyclohexylamine.

Pharmacological Impact & Signaling

When evaluated as an NMDA receptor antagonist, the dispiro-amine effectively blocks the ion channel pore, preventing excessive calcium influx. This mechanism is critical for halting excitotoxicity while allowing basal synaptic transmission to continue—a hallmark of clinically successful neuroprotectants.

Pathway Stimulus Glutamate Release Receptor NMDA Receptor Activation Stimulus->Receptor Ca2 Intracellular Ca2+ Influx Receptor->Ca2 Toxicity Excitotoxicity Ca2->Toxicity Drug Dispiro[2.0.2.1]heptan-7-amine Drug->Receptor Antagonizes Protection Neuroprotection Drug->Protection Promotes

Fig 2. Dispiro[2.0.2.1]heptan-7-amine modulation of NMDA receptor pathways.

Conclusion

Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride represents a powerful structural motif for modern drug discovery. By benchmarking it through rigorous, self-validating SPR and metabolic assays, researchers can quantitatively demonstrate its superiority over flat monocycles and highly lipophilic polycycles. Its integration into advanced clinical candidates underscores its potential to redefine non-classical bioisosterism [3][1].

References

  • Title: dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride

Handling Protocol and PPE Guide for Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride (CAS: 2095410-49-2) is a highly strained spirocyclic amine salt[1]. In modern drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling Protocol and PPE Guide for Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride

Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride (CAS: 2095410-49-2) is a highly strained spirocyclic amine salt[1]. In modern drug discovery, spirocyclic amines are heavily utilized as bioisosteres for piperidines and morpholines to improve metabolic stability and pharmacokinetic profiles[2]. However, handling this specific building block requires rigorous safety protocols due to its physical state as a fine, potentially hygroscopic powder and its specific hazard classifications.

This guide provides a self-validating operational framework for researchers handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Causality-Driven PPE Selection

According to GHS classifications, this compound presents three primary hazards: Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[1]. Standard laboratory attire (flame-retardant lab coat, full-length pants, and closed-toe shoes) is mandatory. Additional targeted PPE must be selected based on the specific mechanistic risks of the chemical.

Table 1: Hazard Profile and Targeted PPE Rationale

Hazard ClassificationGHS CodeRequired PPEMechanistic Rationale (The "Why")
Skin Irritation H315Nitrile Gloves (≥4 mil)Nitrile provides a robust barrier against polar organic salts. The hydrochloride salt can react with skin moisture to cause localized irritation[1].
Serious Eye Irritation H319Chemical Safety GogglesThe salt easily dissociates in the aqueous environment of the ocular mucosa, generating localized acidic conditions that cause severe burns/irritation[1].
STOT SE 3 (Respiratory) H336Fume Hood / N95 RespiratorAs a fine powder, it is highly susceptible to aerosolization. Inhalation triggers acute respiratory irritation and potential central nervous system effects (drowsiness)[1].

Operational Plan: Step-by-Step Methodology

To ensure trustworthiness and safety, every step in this operational plan includes a built-in Validation System so the researcher can independently verify the safety of their environment before proceeding.

Step 1: Environmental Setup & Containment

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Causality: Fume hoods utilize negative pressure to pull aerosolized hydrochloride salt dust away from the user's breathing zone, directly mitigating H336 inhalation risks[1].

  • Validation System: Verify the fume hood's digital airflow monitor reads between 80–120 feet per minute (fpm) before opening the vial. Failsafe: If the monitor is absent or broken, tape a small piece of tissue paper to the bottom of the sash; it must pull steadily inward.

Step 2: Anti-Static Weighing

  • Action: Use a grounded, anti-static U-shaped spatula to transfer the powder to a weigh boat or vial.

  • Causality: Amine hydrochlorides are often hygroscopic and prone to static cling. Static discharge can cause the fine powder to violently repel from the spatula, aerosolizing the irritant into the air.

  • Validation System: Hover the spatula 1 cm above the powder before scooping. If the powder jumps to the metal, static is present; discharge the tool on a grounded metal surface before proceeding.

Step 3: In-Situ Dissolution

  • Action: Dissolve the weighed powder in your chosen reaction solvent (e.g., dichloromethane, methanol, or DMF) immediately while still inside the fume hood.

  • Causality: Liquid solutions cannot aerosolize as dust. Dissolving the compound permanently neutralizes the inhalation hazard before the material is transported across the lab to a stirrer or reactor.

  • Validation System: Visually confirm complete dissolution (a clear, homogenous liquid with no floating particulates) before capping the vial and removing it from the hood.

Spill & Disposal Plan

Spill Response Protocol (Wet-Wipe Method)

  • Action: Do NOT dry sweep spilled powder.

  • Causality: Dry sweeping introduces mechanical energy that lofts the H336-classified powder into the air, creating an immediate inhalation hazard[1].

  • Procedure: Gently mist a heavy-duty paper towel with water or isopropanol. Drape the damp towel over the spill to suppress dust, apply gentle pressure to absorb the powder, and wipe inward toward the center of the spill.

  • Validation System: Shine a flashlight parallel to the bench surface to check for remaining crystalline reflections. If reflections are seen, repeat the wet-wipe process.

Waste Segregation and Disposal

  • Solid Waste: Contaminated gloves, empty reagent vials, and wet-wipe paper towels must be placed into a sealed, labeled solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents, route the waste to the appropriate halogenated or non-halogenated organic waste carboy based on the solvent used.

Operational Workflow Visualization

SafeHandling Start Storage Retrieval (Desiccator, Ambient) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (80-120 fpm Face Velocity) PPE->Hood Weigh Weighing Protocol (Anti-static Spatula) Hood->Weigh Dissolve Solvent Dissolution (Minimize Dust Aerosolization) Weigh->Dissolve Normal Operation Spill Spill Response (Wet Wipe / HEPA Vac) Weigh->Spill If Dropped/Spilled Dispose Waste Segregation (Solid vs. Aqueous/Organic) Dissolve->Dispose Post-Reaction Spill->Dispose

Fig 1: Step-by-step safe handling and operational workflow for Dispiro[2.0.2⁴.1³]heptan-7-amine HCl.

References

  • NextSDS. "dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.